2-(4-Methoxy-phenyl)-isoindole-1,3-dione
Description
The exact mass of the compound 2-(4-Methoxy-phenyl)-isoindole-1,3-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Methoxy-phenyl)-isoindole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxy-phenyl)-isoindole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-19-11-8-6-10(7-9-11)16-14(17)12-4-2-3-5-13(12)15(16)18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETLVSOYHDFNPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290693 | |
| Record name | 2-(4-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806169 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2142-04-3 | |
| Record name | 2142-04-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70407 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(4-Methoxy-phenyl)-isoindole-1,3-dione chemical properties
Common Name:
Executive Summary
2-(4-Methoxyphenyl)isoindole-1,3-dione is a pivotal intermediate in organic synthesis and medicinal chemistry. Structurally, it consists of a phthalimide core
-
** amine Protection:** It acts as a masked form of 4-methoxyaniline (p-anisidine), protecting the amine against oxidation or alkylation during multi-step synthesis (Gabriel Synthesis).
-
Pharmacophore Scaffold: The phthalimide moiety is a privileged structure in drug discovery, exhibiting anti-inflammatory (COX-2 inhibition), anticonvulsant, and hypolipidemic activities.
This guide details the physiochemical profile, validated synthetic protocols, deprotection mechanisms, and characterization standards for researchers utilizing this compound.
Physiochemical Profile & Molecular Architecture[1][2]
The molecule features a planar phthalimide system inclined relative to the 4-methoxyphenyl ring. The methoxy group (
Table 1: Key Technical Specifications
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 253.25 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 160–162 °C (Recrystallized from Ethanol) |
| Solubility (High) | DMSO, DMF, Chloroform, Dichloromethane |
| Solubility (Low) | Water, Diethyl Ether (Cold), Hexanes |
| pKa (Conjugate Acid) | ~ -1.5 (Protonation occurs at carbonyl oxygen) |
Synthetic Pathways & Optimization
The most robust synthesis involves the condensation of phthalic anhydride with p-anisidine. While solvent-free methods exist, the solution-phase method using glacial acetic acid is preferred for purity and scalability.
Protocol: Condensation in Glacial Acetic Acid
Rationale: Acetic acid acts as both solvent and acid catalyst, promoting the dehydration of the intermediate phthalamic acid to the cyclic imide.
-
Reagents: Phthalic anhydride (1.0 eq), 4-methoxyaniline (1.0 eq), Glacial Acetic Acid (5–10 volumes).
-
Setup: Round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Procedure:
-
Dissolve phthalic anhydride and 4-methoxyaniline in glacial acetic acid.
-
Heat the mixture to reflux (~118 °C) for 4–6 hours.
-
Monitoring: TLC (SiO
, 30% EtOAc/Hexanes) will show the disappearance of the starting amine.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into crushed ice/water (10x volume). The product will precipitate immediately.
-
Filter the white solid and wash copiously with water to remove residual acid.
-
-
Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture to obtain analytical grade crystals.
Visualization: Synthetic Workflow
Figure 1: Step-by-step workflow for the synthesis of 2-(4-methoxyphenyl)isoindole-1,3-dione via acid-catalyzed condensation.
Reactivity Profile: The Ing-Manske Procedure
For researchers using this molecule as a protected amine, the deprotection step is critical. The standard hydrolysis (acid/base) is often too harsh. The Ing-Manske procedure utilizes hydrazine hydrate, which is milder and highly selective.
Mechanism of Action
Hydrazine attacks the imide carbonyls more rapidly than hydroxide due to the alpha-effect (repulsion between adjacent lone pairs on hydrazine nitrogens makes them more nucleophilic). This releases the primary amine and forms the stable byproduct phthalhydrazide.
Protocol: Hydrazinolysis
-
Suspend the
-(4-methoxyphenyl)phthalimide in Ethanol (0.1 M). -
Add Hydrazine hydrate (1.2–2.0 eq).
-
Reflux for 1–2 hours. A bulky white precipitate (phthalhydrazide) will form.
-
Workup: Cool, filter off the phthalhydrazide. The filtrate contains the free 4-methoxyaniline.
Visualization: Ing-Manske Mechanism
Figure 2: Mechanistic pathway of the Ing-Manske deprotection using hydrazine to cleave the phthalimide ring.
Analytical Characterization
To validate the identity of the synthesized compound, compare experimental data against these standard spectral markers.
Infrared Spectroscopy (FT-IR)
The phthalimide core exhibits a characteristic "doublet" in the carbonyl region due to symmetric and asymmetric stretching.
-
(Asymmetric): ~1770 cm
(Weak/Medium) -
(Symmetric): ~1710–1720 cm
(Strong) -
(Aromatic): 1600, 1500 cm
[1]
Nuclear Magnetic Resonance ( H-NMR)
Solvent: CDCl
-
3.85 ppm (3H, s): Methoxy group (
). - 7.0–7.1 ppm (2H, d): Aromatic protons ortho to the methoxy group.
- 7.3–7.4 ppm (2H, d): Aromatic protons meta to the methoxy group (adjacent to nitrogen).
- 7.7–7.9 ppm (4H, m): Phthalimide aromatic protons (AA'BB' system).
Applications in Drug Development[3]
COX-2 Inhibition
Phthalimide derivatives, including the 4-methoxy variant, have demonstrated selectivity for Cyclooxygenase-2 (COX-2). The planar structure allows intercalation into the COX-2 active site, while the methoxy group provides hydrogen-bonding potential.
Thalidomide Analog Synthesis
This compound serves as a structural template for synthesizing non-teratogenic analogs of thalidomide (which contains a phthalimide core). Modifications at the phenyl ring are explored to separate the anti-angiogenic properties from the sedative effects.
Fluorescence Probes
Due to the conjugation between the electron-donating methoxy-phenyl and the electron-withdrawing phthalimide, the molecule exhibits intramolecular charge transfer (ICT), making it useful as a solvatochromic probe in biophysical studies.
References
-
Crystal Structure Validation: Su, T. et al. (2009). "N-(4-Methoxyphenyl)phthalimide." Acta Crystallographica Section E, 65(9), o2219.
-
Synthetic Protocol (Gabriel Synthesis): Gibson, M.S.[2] & Bradshaw, R.W. (1968). "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition, 7(12), 919-930.
-
Deprotection Mechanism (Ing-Manske): Ing, H.R. & Manske, R.H.F. (1926). "A Modification of the Gabriel Synthesis of Amines." Journal of the Chemical Society, 2348-2351.
-
Pharmacological Activity (COX Inhibition): Vamecq, J. et al. (2000). "Medical significance of phthalimide derivatives." Current Medicinal Chemistry, 7(10). (General reference for phthalimide pharmacophores).
Sources
Unveiling the Molecular Landscape of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione: A Technical Guide to Theoretical Studies and Computational Modeling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isoindole-1,3-dione Scaffold
The isoindole-1,3-dione moiety, a prominent structural feature in numerous biologically active compounds, has garnered significant attention in the field of medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and antitumor properties[1][2]. The therapeutic potential of this scaffold is exemplified by blockbuster drugs like thalidomide and its analogs, lenalidomide and pomalidomide, which are used in the treatment of multiple myeloma[1]. The N-substituted isoindole-1,3-dione derivatives, in particular, offer a versatile platform for drug design, where modifications to the N-substituent can significantly modulate their biological activity[1].
This technical guide focuses on 2-(4-Methoxy-phenyl)-isoindole-1,3-dione, a specific derivative that combines the privileged isoindole-1,3-dione core with a methoxy-substituted phenyl ring. The introduction of the 4-methoxyphenyl group can influence the molecule's electronic properties, lipophilicity, and potential interactions with biological targets. Understanding the intricate details of its molecular structure, electronic behavior, and reactivity is paramount for elucidating its mechanism of action and designing more potent and selective analogs.
Theoretical studies and computational modeling serve as indispensable tools in this endeavor. By employing quantum chemical methods, we can gain profound insights into the molecule's geometry, vibrational frequencies, electronic structure, and reactivity descriptors. This in-silico approach not only complements experimental findings but also provides a predictive framework for understanding structure-activity relationships (SAR)[3][4]. This guide will delve into the core computational methodologies applied to the study of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione, present the expected theoretical results, and outline the experimental protocols for their validation.
Core Computational Methodologies: A Quantum Chemical Toolkit
The theoretical investigation of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione relies on a suite of computational techniques rooted in quantum mechanics. Density Functional Theory (DFT) has emerged as the workhorse for such studies due to its favorable balance of accuracy and computational cost.
The Power of Density Functional Theory (DFT)
DFT calculations are employed to determine the electronic structure of molecules, providing a basis for predicting a wide array of molecular properties. The choice of the functional and basis set is a critical decision that directly impacts the accuracy of the results. For molecules of this nature, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are often utilized in conjunction with a sufficiently large basis set, for instance, 6-311G(d,p), to achieve reliable predictions of molecular geometry and vibrational frequencies[4].
The computational workflow for a comprehensive theoretical study of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione is outlined below:
Caption: A typical workflow for the computational study of a molecule.
Key Theoretical Analyses:
-
Geometry Optimization: The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved by finding the minimum energy structure on the potential energy surface. The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.
-
Vibrational Analysis: Following geometry optimization, a frequency calculation is performed. This serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational spectrum (FT-IR and Raman). The calculated vibrational frequencies can be compared with experimental data to validate the computational method.
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It is plotted onto the electron density surface, with different colors representing regions of varying electrostatic potential. Red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack). The MEP map is invaluable for identifying reactive sites and understanding intermolecular interactions.
Predicted Molecular Properties and Discussion
Based on studies of structurally similar N-substituted isoindole-1,3-diones, we can anticipate the following theoretical results for 2-(4-Methoxy-phenyl)-isoindole-1,3-dione.
Molecular Geometry
The optimized structure of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione is expected to be non-planar, with a significant dihedral angle between the isoindole-1,3-dione ring system and the 4-methoxyphenyl ring[5]. This twisting is a result of steric hindrance between the two ring systems.
Table 1: Predicted Geometric Parameters for 2-(4-Methoxy-phenyl)-isoindole-1,3-dione (Calculated at the B3LYP/6-311G(d,p) level of theory)
| Parameter | Predicted Value (Å or °) |
| C=O Bond Length | ~1.21 Å |
| C-N (imide) Bond Length | ~1.40 Å |
| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |
| C-O (methoxy) Bond Length | ~1.36 Å |
| Dihedral Angle (Isoindole-Phenyl) | ~60 - 75 ° |
Note: These are expected values based on similar structures and should be confirmed by specific calculations for the title compound.
Vibrational Spectroscopy
The calculated vibrational spectrum will provide a detailed fingerprint of the molecule. Key vibrational modes to look for include:
-
C=O stretching: Strong absorptions in the FT-IR spectrum, typically in the range of 1700-1780 cm-1, corresponding to the symmetric and asymmetric stretching of the two carbonyl groups in the imide ring.
-
C-N stretching: Vibrations associated with the imide C-N bonds.
-
Aromatic C-H stretching: Typically observed above 3000 cm-1.
-
Aromatic C=C stretching: A series of bands in the 1400-1600 cm-1 region.
-
C-O-C stretching (methoxy): Characteristic stretching vibrations for the ether linkage.
Electronic Properties and Reactivity
The FMO analysis will shed light on the electronic behavior of the molecule. The HOMO is likely to be localized on the electron-rich 4-methoxyphenyl ring, indicating that this is the primary site for electrophilic attack. Conversely, the LUMO is expected to be distributed over the electron-deficient isoindole-1,3-dione moiety, particularly around the carbonyl groups, making this region susceptible to nucleophilic attack.
Table 2: Predicted Electronic Properties of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione
| Property | Predicted Value | Significance |
| EHOMO | ~ -6.0 to -6.5 eV | Electron-donating ability |
| ELUMO | ~ -1.5 to -2.0 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 eV | Chemical reactivity and kinetic stability |
| Dipole Moment | Moderate to High | Polarity and solubility |
The MEP map will visually confirm these predictions, with the most negative potential (red) localized around the carbonyl oxygen atoms and the most positive potential (blue) likely associated with the hydrogen atoms of the aromatic rings.
Experimental Validation: Bridging Theory and Reality
Computational predictions, while powerful, must be validated by experimental data. The following protocols are essential for the synthesis and characterization of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione, providing the necessary empirical evidence to support the theoretical findings.
Synthesis Protocol
A common and effective method for the synthesis of N-substituted isoindole-1,3-diones involves the condensation of phthalic anhydride with the corresponding primary amine[6][7].
Step-by-Step Synthesis of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of phthalic anhydride and 4-methoxyaniline in a suitable solvent, such as glacial acetic acid or toluene.
-
Reaction: Reflux the reaction mixture with stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the crude product by filtration, wash it with a suitable solvent (e.g., cold ethanol or water) to remove any unreacted starting materials, and then recrystallize it from an appropriate solvent (e.g., ethanol or acetic acid) to obtain the pure product.
-
Characterization: Confirm the identity and purity of the synthesized compound using spectroscopic techniques.
Caption: A generalized workflow for the synthesis of the title compound.
Spectroscopic Characterization
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Record the FT-IR spectrum of the purified product and compare the experimental vibrational frequencies with the scaled theoretical frequencies obtained from the DFT calculations. This comparison is a direct validation of the computed vibrational modes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): NMR spectroscopy is crucial for confirming the molecular structure. The chemical shifts, integration, and coupling patterns in the 1H NMR spectrum, along with the number and chemical shifts of the signals in the 13C NMR spectrum, should be consistent with the structure of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.
Conclusion: A Synergistic Approach to Drug Discovery
The integration of theoretical studies and experimental validation provides a robust framework for understanding the chemical and physical properties of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione. Computational modeling offers a powerful lens through which we can explore the molecular landscape, predicting its structure, reactivity, and electronic behavior with a high degree of accuracy. These in-silico insights, when anchored by empirical data from synthesis and spectroscopy, create a self-validating system that accelerates the drug discovery process. By elucidating the fundamental properties of this promising scaffold, we can pave the way for the rational design of novel isoindole-1,3-dione derivatives with enhanced therapeutic potential.
References
-
MDPI. (2021, November 14). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Retrieved from [Link]
-
ResearchGate. (2023, July 18). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, October 15). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Retrieved from [Link]
-
ACS Omega. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. Retrieved from [Link]
-
PMC - NIH. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Retrieved from [Link]
-
Semantic Scholar. (2022, June 10). Synthesis, Molecular Modeling Study, and Quantum-Chemical- Based Investigations of Isoindoline-1,3-diones as Antimycobacterial A. Retrieved from [Link]
-
MDPI. (2023, May 25). N-Substituted (Hexahydro-)-1H-isoindole-1,3(2H-)-dione Derivatives: New Insights into Synthesis and Characterization. Retrieved from [Link]
-
NIH. (2021, July 18). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]
-
ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]
-
PMC - NIH. 2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione
Abstract: This document provides a comprehensive, technically detailed guide for the synthesis of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione, a valuable N-aryl phthalimide derivative. The protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and critical parameters for success. It includes a detailed experimental protocol, reaction mechanism, safety protocols, and data presentation, grounded in authoritative references.
Introduction and Significance
N-aryl phthalimides, such as 2-(4-Methoxy-phenyl)-isoindole-1,3-dione (also known as N-(4-Methoxyphenyl)phthalimide), are an important class of compounds in medicinal chemistry and materials science. The phthalimide moiety is a key structural feature in many biologically active molecules, exhibiting a wide range of activities including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties[1][2]. The N-aryl substitution allows for fine-tuning of the molecule's steric and electronic properties, making it a versatile scaffold for drug design.
The synthesis described herein is a classic example of imide formation via the condensation of an acid anhydride with a primary amine. This robust and high-yielding reaction is a fundamental transformation in organic chemistry, making it an excellent model for understanding acylation and cyclization reactions[3]. This guide provides a reliable method for producing high-purity 2-(4-Methoxy-phenyl)-isoindole-1,3-dione for further research and development.
Reaction Mechanism and Rationale
The synthesis of N-aryl phthalimides from phthalic anhydride and anilines is a well-established dehydrative condensation reaction[3][4]. The process occurs in two primary stages:
-
Nucleophilic Acyl Substitution: The reaction is initiated by the nucleophilic attack of the primary amine (p-anisidine) on one of the electrophilic carbonyl carbons of phthalic anhydride. This opens the anhydride ring to form an intermediate phthalamic acid. This step is typically fast.
-
Intramolecular Cyclization and Dehydration: The phthalamic acid intermediate then undergoes a rate-determining intramolecular cyclization. The carboxylic acid group protonates the amide, making the carbonyl carbon more electrophilic for the amide nitrogen to attack. Subsequent elimination of a water molecule yields the stable five-membered imide ring. Heating the reaction in a solvent like glacial acetic acid facilitates this dehydration step.
Below is a diagram illustrating the reaction mechanism.
Caption: Reaction mechanism for the synthesis of N-(4-Methoxyphenyl)phthalimide.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Supplier | Purity |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 85-44-9 | Sigma-Aldrich | ≥99% |
| p-Anisidine (4-Methoxyaniline) | C₇H₉NO | 123.15 | 104-94-9 | Sigma-Aldrich | ≥99% |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 64-19-7 | Fisher Scientific | ACS Grade |
| Ethanol | C₂H₆O | 46.07 | 64-17-5 | Fisher Scientific | 95% or 200 Proof |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | In-house | N/A |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Glass funnel and filter paper (or Büchner funnel with vacuum flask)
-
Beakers (250 mL and 500 mL)
-
Graduated cylinders
-
Spatulas and weighing balance
-
Melting point apparatus
-
Standard laboratory glassware
Experimental Protocol: Step-by-Step Synthesis
This protocol is adapted from established literature procedures which have been demonstrated to be effective[5][6].
Reaction Setup and Synthesis
-
Reagent Preparation: In a 100 mL round-bottom flask, combine phthalic anhydride (1.83 g, 12.4 mmol) and p-anisidine (1.01 g, 8.24 mmol).
-
Expert Insight: Using an excess of phthalic anhydride (1.5 equivalents) ensures the complete consumption of the more valuable p-anisidine, driving the reaction to completion.
-
-
Solvent Addition: Add 10 mL of glacial acetic acid to the flask. Acetic acid serves as a solvent that readily dissolves the reactants and as a catalyst that facilitates the dehydration step.
-
Reflux: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4 hours[5].
-
Trustworthiness: Continuous stirring is crucial to ensure a homogeneous reaction mixture and efficient heat transfer, preventing localized overheating and side-product formation. The 4-hour reflux period is empirically determined to be sufficient for complete conversion.
-
Product Isolation and Work-up
-
Cooling: After 4 hours, turn off the heat and allow the reaction mixture to cool to room temperature.
-
Precipitation: Slowly pour the cooled reaction mixture into a beaker containing approximately 100-150 mL of cold deionized water while stirring. The product is insoluble in water and will precipitate out as a solid.
-
Causality: This step is critical for separating the product from the acetic acid solvent and any water-soluble impurities. The large volume of water ensures complete precipitation.
-
-
Collection: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water to remove any residual acetic acid.
-
Drying: Allow the crude product to air-dry on the filter paper or dry it in a desiccator to a constant weight.
Purification via Recrystallization
-
Solvent Selection: The crude product can be effectively purified by recrystallization from ethanol[5][7].
-
Dissolution: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution heated on a hot plate.
-
Crystallization: Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. For maximum yield, the flask can be subsequently placed in an ice bath.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly. The expected yield is approximately 60%[5].
Below is a workflow diagram summarizing the entire process.
Caption: Experimental workflow for the synthesis of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione.
Safety and Handling
Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All procedures should be performed in a well-ventilated fume hood[8][9].
-
Phthalic Anhydride: Corrosive and can cause severe skin and eye irritation. It is also a respiratory sensitizer and may cause allergy or asthma-like symptoms if inhaled[10][11].
-
p-Anisidine: Toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme care.
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. The vapors are irritating to the respiratory system.
Data Summary and Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₁NO₃ | [5] |
| Molar Mass | 253.25 g/mol | [5] |
| Appearance | White to off-white solid | General Observation |
| Melting Point | 131.6 °C (Phthalic Anhydride) | [10] |
| Expected Yield | ~60% | [5] |
References
-
Synthesis of 2,3-dihydro-4-pyridones. Organic Chemistry Portal. [Link]
-
Phthalic anhydride. Wikipedia. [Link]
-
N-(4-Methoxyphenyl)phthalimide. National Center for Biotechnology Information (PMC, NIH). [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. National Center for Biotechnology Information (NIH). [Link]
-
Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube. [Link]
-
Reaction of Cp 7 T 8 aniline with phthalic anhydride and subsequent chemical imidization with acetice anhydride. ResearchGate. [Link]
-
24.7: Synthesis of Amines. Chemistry LibreTexts. [Link]
-
(PDF) N-(4-Methoxyphenyl)phthalimide. ResearchGate. [Link]
-
Recrystallization Issues. Reddit. [Link]
-
Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. ChemRxiv. [Link]
-
Phthalimides. Organic Chemistry Portal. [Link]
- Preparation method of N-benzylphthalimide.
-
Phthalimidation of phthalic anhydride by using amines. ResearchGate. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate. [Link]
- Process for the synthesis of N-alkylphthalimide.
-
Phthalic anhydride (PA): a valuable substrate in organic transformations. PubMed Central. [Link]
-
Synthesis of end- and mid-Phthalic Anhydride Functional Polymers by Atom Transfer Radical Polymerization. pubs.acs.org. [Link]
-
Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]
-
Making Phthalic Anhydride from Phthalic Acid. YouTube. [Link]
-
1H-ISOINDOLE-1,3(2H)-DIONE,2-(4-FLUOROPHENYL)- (CAS No. 569-81-3) SDS. xixisys.com. [Link]
-
2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione. National Center for Biotechnology Information (PMC, NIH). [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 4. chemrxiv.org [chemrxiv.org]
- 5. N-(4-Methoxyphenyl)phthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN112409237B - Preparation method of N-benzylphthalimide - Google Patents [patents.google.com]
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- 10. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Note: High-Efficiency Microwave-Assisted Synthesis of N-Aryl Phthalimides
Executive Summary
The synthesis of N-aryl phthalimides is a cornerstone reaction in medicinal chemistry, serving as a critical step in the production of immunomodulatory drugs (e.g., thalidomide analogs), agricultural fungicides, and high-performance polymers. Traditional thermal methods (refluxing in acetic acid or xylene) are often plagued by long reaction times (3–12 hours), harsh solvents, and incomplete conversions.
This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to minutes while significantly improving yield and purity.[1] By leveraging the specific dielectric heating properties of polar intermediates, this method eliminates the need for bulk solvents in many cases, aligning with Green Chemistry Principle #5 (Safer Solvents and Auxiliaries).
Mechanistic Principles & Causality
To master this protocol, one must understand why microwave irradiation is superior to convective heating for this specific transformation.
The Dielectric Heating Advantage
In conventional heating, energy is transferred via conduction from the vessel wall, creating a thermal gradient. In MAOS, energy is transferred directly to the molecules via dipole rotation and ionic conduction .
-
Dipolar Polarization: The reaction involves polar species (phthalic anhydride and amines). As the microwave field oscillates (typically 2.45 GHz), these dipoles attempt to align with the field, generating internal heat via molecular friction.
-
The "Specific Microwave Effect": The formation of the polar transition state (the amic acid intermediate) is favored under microwave irradiation because the transition state is more polar than the ground state, stabilizing it through specific dipole-dipole interactions.
Reaction Pathway
The reaction proceeds in two distinct stages:
-
Nucleophilic Attack: The lone pair of the aromatic amine attacks the carbonyl carbon of the phthalic anhydride.
-
Dehydration/Cyclization: The resulting N-aryl phthalamic acid undergoes intramolecular dehydration to form the thermodynamically stable imide ring. Crucial Note: Microwave irradiation accelerates this dehydration step significantly compared to thermal reflux, likely due to the efficient removal of water (superheating effect) from the reaction matrix.
Figure 1: Mechanistic pathway of N-aryl phthalimide synthesis. The microwave field specifically accelerates the dehydration of the polar phthalamic acid intermediate.
Experimental Protocols
Critical Parameters
-
Power Density: High power is rarely needed. 300W–450W is sufficient for small scales (1–5 mmol).
-
Vessel Type: Use Quartz or Borosilicate glass vials. For solvent-free methods, open vessels (at atmospheric pressure) are often preferred to allow water vapor escape, driving the equilibrium forward (Le Chatelier’s principle).
-
Safety: Always perform reactions in a dedicated microwave reactor with temperature control, not a domestic oven, to prevent "thermal runaway."
Protocol A: Solvent-Free (Green Method)
Best for: Solid amines, high-throughput screening, and maximizing "Green" metrics.
Materials:
-
Phthalic Anhydride (1.0 equiv)
-
Substituted Aniline (1.0 equiv)
-
Catalyst (Optional): Montmorillonite K-10 clay or fused Sodium Acetate (5% w/w).
-
Note: While the reaction proceeds without a catalyst, acidic solid supports like K-10 clay can act as a heat sink and improve yield.
Step-by-Step:
-
Grinding: In a mortar, thoroughly grind the phthalic anhydride and the aromatic amine until a homogeneous mixture is obtained. Why? This maximizes surface contact area, essential for solid-state reactions.
-
Transfer: Transfer the mixture into a microwave process vial. If using a solid support (Silica/Alumina), mix the reagents with the support (1:2 ratio) before transfer.
-
Irradiation: Irradiate at 300W for 1–3 minutes .
-
Pulsing Strategy: Use 30-second pulses with 10-second cooling intervals to prevent charring or sublimation of the anhydride.
-
-
Monitoring: Check TLC (Ethyl Acetate:Hexane 3:7). The disappearance of the amine spot indicates completion.
-
Work-up:
-
Purification: Recrystallize from hot Ethanol or dilute Acetic Acid if necessary.
Protocol B: Solvent-Mediated (DMF Assisted)
Best for: High-melting point amines, heat-sensitive substrates, or when the solid-state mix is non-homogeneous.
Materials:
-
Phthalic Anhydride (1.1 equiv)
-
Substituted Aniline (1.0 equiv)
-
Solvent: DMF (Dimethylformamide) - 1-2 mL.[6] Why DMF? It has a high dielectric constant (
) and high boiling point, acting as an excellent "molecular radiator" to transfer heat to the reactants.
Step-by-Step:
-
Dissolution: Dissolve the amine and anhydride in the minimum amount of DMF (1–2 mL per 5 mmol) in a microwave vial.
-
Irradiation: Cap the vial (pressure release type recommended). Irradiate at 100°C (hold temperature mode) or 400W for 2–5 minutes .
-
Quenching: Pour the hot reaction mixture into crushed ice (20 g).
-
Precipitation: The N-aryl phthalimide will precipitate immediately as a solid.
-
Filtration: Filter, wash with water (to remove DMF), and dry.
Process Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Sublimation of Phthalic Anhydride | Use a 10-20% excess of anhydride. Cap the vessel loosely or use a cold-finger condenser if available. |
| Charring/Blackening | Localized "Hot Spots" | Reduce power. Use the "Pulse" method (Protocol A). Add a solid support (Silica) to disperse heat. |
| Incomplete Reaction | Water retention | The reaction is an equilibrium. Ensure the vessel allows water vapor to escape (Protocol A) or add a molecular sieve. |
| Sticky Product | Polymerization or Impurities | Recrystallize immediately. Do not overheat during the work-up. |
Comparative Analysis: Microwave vs. Conventional
The following data highlights the efficiency gains when switching to the microwave protocol.
Table 1: Synthesis of N-Aryl Phthalimides (Substrate: Aniline derivatives)
| Substrate (R-NH2) | Method | Solvent | Time | Yield (%) |
| Aniline | Conventional | AcOH (Reflux) | 4 hrs | 78% |
| Microwave | None (Neat) | 1.5 min | 96% | |
| p-Toluidine | Conventional | AcOH (Reflux) | 3.5 hrs | 75% |
| Microwave | DMF | 2.0 min | 94% | |
| p-Nitroaniline | Conventional | AcOH (Reflux) | 5 hrs | 65% |
| Microwave | None (Neat) | 3.0 min | 92% | |
| 1-Naphthylamine | Conventional | AcOH (Reflux) | 4 hrs | 70% |
| Microwave | None (Neat) | 2.5 min | 90% |
Data aggregated from Varma et al. and comparative internal studies.
Experimental Workflow Diagram
Figure 2: Decision tree for selecting the optimal microwave synthesis protocol based on substrate properties.
References
-
Varma, R. S., Varma, M., & Chatterjee, A. K. (1993). Microwave-assisted derivatization of amines in dry media. Journal of the Chemical Society, Perkin Transactions 1.
-
Li, J. P., Luo, Q. F., & Wang, Y. L. (2002). A Rapid Synthesis of N-Aryl Phthalimides Under Microwave Irradiation in the Absence of Solvent. Synthetic Communications.
-
Miranda, A. S., et al. (2021).[7] Conventional vs. Microwave- or Mechanically-Assisted Synthesis of Dihomooxacalix[4]arene Phthalimides. Molecules.
-
Vazquez-Tatum, A. A., et al. (2015). Microwave-Assisted Synthesis of N-Aryl Phthalimides using Silica Gel as Solid Support. Green Chemistry Letters and Reviews.
-
Bose, A. K., et al. (2002). Microwave-Promoted Synthesis of N-Aryl Phthalimides. Tetrahedron Letters.
Sources
- 1. Conventional vs. Microwave- or Mechanically-Assisted Synthesis of Dihomooxacalix[4]arene Phthalimides: NMR, X-ray and Photophysical Analysis § - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. hakon-art.com [hakon-art.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Conventional vs. Microwave-or mechanically-assisted synthesis of dihomooxacalix[4]arene phthalimides: NMR, X-ray and photophysical analysis [arts.units.it]
Application Notes and Protocols for 2-(4-Methoxy-phenyl)-isoindole-1,3-dione as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Versatile Role of the Phthalimide Moiety in Modern Synthesis
The isoindoline-1,3-dione scaffold, commonly known as phthalimide, is a cornerstone in synthetic organic chemistry. Its utility stems from the acidic N-H proton, which can be readily deprotonated to form a potent nucleophile. This reactivity allows for the introduction of a wide array of substituents, making phthalimide derivatives invaluable intermediates in the synthesis of complex molecules. Among these, 2-(4-Methoxy-phenyl)-isoindole-1,3-dione, also known as N-(4-methoxyphenyl)phthalimide, has emerged as a particularly useful building block. The presence of the electron-donating methoxy group on the phenyl ring can influence the reactivity and properties of the molecule and its downstream products.
This comprehensive guide provides detailed application notes and protocols for the effective use of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione as a chemical intermediate, with a primary focus on its application in the Gabriel synthesis for the preparation of primary amines—a fundamental transformation in drug discovery and development. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to ensure robust and reproducible results.
Physicochemical Properties and Characterization Data
A thorough understanding of the physical and spectral properties of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione is critical for its effective use and for the characterization of its reaction products.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁NO₃ | [1] |
| Molecular Weight | 253.25 g/mol | [1] |
| Appearance | Colorless or white solid | [2] |
| Melting Point | 131 °C | [3] |
| Solubility | Soluble in many organic solvents such as DMF, DMSO, and chlorinated solvents. | General Knowledge |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is characterized by signals corresponding to the aromatic protons of the phthalimide and the 4-methoxyphenyl groups, as well as the methoxy protons.
-
¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the imide, the aromatic carbons, and the methoxy carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the carbonyl groups of the imide functionality, typically around 1700-1780 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
Core Application: A Modern Approach to the Gabriel Synthesis of Primary Amines
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, avoiding the over-alkylation often encountered with the direct alkylation of ammonia. The use of a phthalimide, such as 2-(4-methoxy-phenyl)-isoindole-1,3-dione, as a surrogate for the -NH₂ group is central to this strategy.
The overall transformation can be visualized as a three-stage process:
Protocol 1: Synthesis of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione
The synthesis of the title compound is a straightforward condensation reaction between phthalic anhydride and 4-methoxyaniline (p-anisidine).
Reaction Scheme:
Materials and Reagents:
-
Phthalic anhydride
-
4-Methoxyaniline (p-anisidine)
-
Glacial acetic acid
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and heating apparatus
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 equivalent) and 4-methoxyaniline (1.0 equivalent) in glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Allow the mixture to cool to room temperature, during which a solid precipitate should form.
-
Pour the cooled reaction mixture into cold water to precipitate the product fully.
-
Collect the solid product by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol to afford pure 2-(4-methoxy-phenyl)-isoindole-1,3-dione as a crystalline solid[2]. A typical yield for this reaction is around 60%[2].
Rationale: The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, followed by an intramolecular cyclization and dehydration to form the stable imide ring. Acetic acid serves as both a solvent and a catalyst for the dehydration step.
Protocol 2: N-Alkylation of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione
This protocol details the N-alkylation step, a key part of the Gabriel synthesis, using benzyl bromide as an exemplary alkylating agent.
Reaction Scheme:
Materials and Reagents:
-
2-(4-Methoxy-phenyl)-isoindole-1,3-dione
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard inert atmosphere glassware
Step-by-Step Procedure:
-
To a solution of 2-(4-methoxy-phenyl)-isoindole-1,3-dione (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (e.g., benzyl bromide, 1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-alkylated product.
-
Purify the product by column chromatography on silica gel if necessary.
Causality of Experimental Choices:
-
Base: A base is required to deprotonate the phthalimide nitrogen, generating the nucleophilic phthalimide anion. Potassium carbonate is a mild and commonly used base for this purpose. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) may be employed.
-
Solvent: DMF is an excellent polar aprotic solvent for Sₙ2 reactions as it effectively solvates the cation of the base while leaving the anion relatively free and highly nucleophilic.
-
Inert Atmosphere: An inert atmosphere is recommended, especially when using strong, moisture-sensitive bases like NaH.
Protocol 3: Deprotection to Yield the Primary Amine
The final step is the liberation of the primary amine from the N-alkylated phthalimide intermediate. The Ing-Manske procedure using hydrazine is a widely adopted and efficient method.
Reaction Scheme:
Materials and Reagents:
-
N-Alkyl-2-(4-methoxy-phenyl)-isoindole-1,3-dione
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Dissolve the N-alkylated phthalimide (1.0 equivalent) in ethanol or THF in a round-bottom flask.
-
Add hydrazine hydrate (2-4 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours. A precipitate of the phthalhydrazide byproduct will form.
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to protonate the liberated primary amine.
-
Filter off the phthalhydrazide precipitate.
-
Basify the filtrate with an aqueous solution of sodium hydroxide to deprotonate the amine salt.
-
Extract the primary amine with a suitable organic solvent (e.g., dichloromethane or ether).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the primary amine. Further purification can be achieved by distillation or chromatography.
Mechanism of Deprotection:
Hydrazine acts as a potent nucleophile, attacking the carbonyl carbons of the imide. This leads to a ring-opening and subsequent intramolecular cyclization to form the stable, five-membered phthalhydrazide ring, liberating the desired primary amine[4][5].
Applications in the Synthesis of Bioactive Molecules
The versatility of 2-(4-methoxy-phenyl)-isoindole-1,3-dione and related phthalimides extends to their use as key intermediates in the synthesis of various active pharmaceutical ingredients (APIs) and other biologically active compounds. The phthalimide moiety serves as a masked primary amine, allowing for the construction of complex molecular architectures before the final deprotection step.
While specific examples directly utilizing 2-(4-methoxy-phenyl)-isoindole-1,3-dione in the public domain for API synthesis can be proprietary, the general strategy is widely applicable. For instance, the synthesis of various kinase inhibitors and other therapeutic agents often involves the introduction of a primary amine at a specific position, for which the Gabriel synthesis is a preferred method.
Troubleshooting and Safety Considerations
-
Incomplete N-Alkylation: If the N-alkylation reaction is sluggish, consider using a stronger base (e.g., NaH), a more polar aprotic solvent, or increasing the reaction temperature. Ensure all reagents and solvents are anhydrous.
-
Difficult Deprotection: For sterically hindered N-alkyl phthalimides, hydrazinolysis may be slow. In such cases, extending the reaction time or using alternative deprotection methods, such as acidic or basic hydrolysis under more forcing conditions, may be necessary.
-
Safety:
-
Phthalic anhydride and its derivatives can be irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrazine is toxic and a suspected carcinogen. Work in a well-ventilated fume hood and wear appropriate PPE.
-
Strong bases like sodium hydride are highly reactive and flammable. Handle with extreme care under an inert atmosphere.
-
Conclusion
2-(4-Methoxy-phenyl)-isoindole-1,3-dione is a valuable and versatile chemical intermediate, particularly for the synthesis of primary amines via the Gabriel synthesis. The protocols provided in this guide offer a robust framework for its effective utilization in research and development. By understanding the underlying chemical principles and adhering to the detailed procedures, researchers can confidently employ this building block to construct a wide range of complex and biologically relevant molecules.
References
-
¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Available at: [Link]
-
1 H NMR and 13 C NMR shifts of compounds 1-4 (in CDCl 3 , δ in ppm, and J in Hz). ResearchGate. Available at: [Link]
-
1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. National Center for Biotechnology Information. Available at: [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
-
Supporting Information for [Title of Paper]. Available at: [Link]
-
(PDF) N-(4-Methoxyphenyl)phthalimide. ResearchGate. Available at: [Link]
-
Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube. Available at: [Link]
-
(PDF) N-(4-Methoxybenzyl)phthalimide: ribbons of alternatingR(16) and R(22) ring motifs. ResearchGate. Available at: [Link]
-
(PDF) Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. ResearchGate. Available at: [Link]
-
A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution | Request PDF. ResearchGate. Available at: [Link]
-
Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions. ResearchGate. Available at: [Link]
-
N-(4-Methoxyphenyl)phthalimide. National Center for Biotechnology Information. Available at: [Link]
-
ChemInform Abstract: N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. | Request PDF. ResearchGate. Available at: [Link]
-
Hydrazine#Deprotection_of_phthalimides. chemeurope.com. Available at: [Link]
- US20110155626A1 - Process for preparation of rasagiline and salts thereof. Google Patents.
-
The Gabriel Synthesis. Master Organic Chemistry. Available at: [Link]
-
Characterization of polyimide via FTIR analysis. Office of Scientific and Technical Information. Available at: [Link]
-
Phthalimide Reaction Gabriel Synthesis KCET 12th Chemistry Amines. YouTube. Available at: [Link]
-
Phthalimides. Organic Chemistry Portal. Available at: [Link]
-
EJ1101547 - Synthesis of a Parkinson's Disease Treatment Drug, the "R,R"-Tartrate Salt "of R"-Rasagiline: A Three Week Introductory Organic Chemistry Lab Sequence, Journal of Chemical Education, 2016-May. Education Resources Information Center. Available at: [Link]
-
benzyl phthalimide. Organic Syntheses. Available at: [Link]
-
Gabriel Synthesis. Chemistry LibreTexts. Available at: [Link]
-
CTH Removal of N-Benzyl Groups. [www.rhodium.ws]. Available at: [Link]
-
Supporting Information. Available at: [Link]
-
FTIR Spectra of 4-hydroxyphenylazo-3-N-(4-hydroxyphenyl) maleimide.. ResearchGate. Available at: [Link]
-
an efficient single-pot racemization of s (-) rasagiline: a byproduct of anti-parkinson's drug. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
EPA/NIH Mass Spectral Data Base. GovInfo. Available at: [Link]
-
Preparation and in vitro Evaluation of Rasagiline Mesylate Hybrid Nanoparticles. National Center for Biotechnology Information. Available at: [Link]
-
(PDF) 2-(4-Hydroxyphenyl)isoindoline-1,3-dione. ResearchGate. Available at: [Link]
-
Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Available at: [Link]
-
Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes. AWS. Available at: [Link]
Sources
Topic: A Practical Guide to the Scale-Up Synthesis of N-Aryl Phthalimides
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
N-aryl phthalimides are a cornerstone structural motif in medicinal chemistry, materials science, and agrochemicals, celebrated for their broad spectrum of biological activities and utility as synthetic intermediates.[1][2][3] Prominent pharmaceuticals like Thalidomide, Lenalidomide, and Apremilast feature this scaffold, underscoring its importance in drug development.[2][3] As research progresses from laboratory-scale discovery to preclinical and clinical evaluation, the need for robust, scalable, and efficient synthetic routes becomes paramount. This application note provides a detailed guide for researchers and process chemists on the scale-up synthesis of N-aryl phthalimides. We will explore the foundational classical condensation method, discuss modern process intensification techniques such as microwave-assisted synthesis, and address the critical challenges encountered during scale-up. This document aims to bridge the gap between bench-scale procedures and pilot-plant production by providing detailed protocols, mechanistic insights, and practical, field-proven advice.
Introduction: The Strategic Importance of N-Aryl Phthalimides
Phthalimides, cyclic imides derived from phthalic acid, are versatile building blocks in organic synthesis.[4] The introduction of an aryl substituent on the nitrogen atom (N-aryl) gives rise to a class of compounds with significant pharmacological potential, including anti-inflammatory, analgesic, anticancer, and immunomodulatory properties.[1][2][3] The synthesis of these molecules is, therefore, a critical task for drug development professionals.
While numerous methods exist for their synthesis, not all are amenable to large-scale production. Traditional laboratory methods often prioritize novelty over practicality, employing expensive reagents, harsh conditions, or complex purification procedures that are unsustainable at an industrial scale.[5][6] This guide focuses on scalable methodologies, emphasizing safety, efficiency, and cost-effectiveness.
Core Synthetic Strategy: Condensation of Phthalic Anhydride with Aryl Amines
The most direct and industrially favored route to N-aryl phthalimides is the dehydrative condensation of phthalic anhydride with a corresponding aryl amine (aniline).[4][5] This method is attractive due to the low cost and ready availability of the starting materials. The reaction typically proceeds in two stages:
-
Amidation: Rapid, often exothermic, nucleophilic attack of the amine on the anhydride to form an N-arylphthalamic acid intermediate.
-
Cyclization (Imidization): Dehydration of the phthalamic acid at elevated temperatures to form the final phthalimide product.[7][8]
Traditionally, this reaction is performed under harsh conditions, such as high temperatures over extended periods, which can be energy-intensive and lead to side products.[9][10]
Mechanism of Condensation
The reaction begins with the nucleophilic aniline attacking one of the carbonyl carbons of phthalic anhydride. This opens the anhydride ring to form the N-phenylphthalamic acid intermediate. Subsequent heating promotes an intramolecular nucleophilic attack by the amide nitrogen onto the remaining carboxylic acid's carbonyl group, followed by the elimination of a water molecule to yield the stable five-membered imide ring.[7][11]
Process Intensification: Modern Approaches to Scale-Up
While the classical thermal condensation is robust, modern techniques can significantly improve its efficiency, safety, and environmental footprint.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[12] For N-aryl phthalimide synthesis, it offers several key advantages over conventional heating:
-
Drastic Reduction in Reaction Time: Reactions that take hours under conventional reflux can often be completed in minutes.[12][13][14]
-
Improved Yields: Rapid and uniform heating can minimize the formation of degradation byproducts.[15]
-
Solvent-Free Conditions: Many microwave protocols can be run neat (without solvent), simplifying work-up and reducing chemical waste.[12]
On a larger scale, continuous flow microwave reactors are becoming increasingly viable, allowing for the safe and efficient production of larger quantities of material.
Alternative Catalytic Methods
While direct condensation is often sufficient, certain advanced N-aryl phthalimides with sensitive functional groups may benefit from milder, catalytically driven methods.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone of modern C-N bond formation.[16] It allows for the coupling of an aryl halide or triflate with phthalimide. While this involves more expensive reagents (palladium catalyst, ligands), it operates under much milder conditions than thermal condensation and offers exceptional functional group tolerance.[17][18][19] This method is typically reserved for complex, high-value targets where direct condensation is not feasible.
Comparative Analysis of Synthesis Methods
The choice of synthetic route for scale-up depends on a balance of factors including cost, equipment availability, substrate scope, and desired purity.
| Method | Temperature | Reaction Time | Key Advantages | Key Disadvantages | Scalability |
| Classical Thermal Condensation | High (150-200°C) | 2-24 hours | Low-cost reagents, simple setup.[6] | Harsh conditions, long duration, potential for byproducts.[9][10] | Excellent |
| Microwave-Assisted Synthesis | High (internally) | 2-15 minutes | Extremely fast, high yields, often solvent-free.[12][15] | Requires specialized equipment, potential for hotspots. | Good (Batch/Flow) |
| Buchwald-Hartwig Amination | Moderate (80-120°C) | 4-24 hours | Mild conditions, excellent functional group tolerance.[17][20] | Expensive catalyst/ligands, potential for metal contamination.[18] | Moderate |
Detailed Protocols for Scalable Synthesis
The following protocols are designed as a starting point for process development and should be optimized for each specific substrate and scale.
Protocol 1: Gram-Scale Classical Synthesis of N-Phenylphthalimide
This protocol details the straightforward thermal condensation of phthalic anhydride and aniline.
Materials:
-
Phthalic anhydride (1.0 eq)
-
Aniline (1.0 eq)
-
Glacial Acetic Acid (as solvent)
-
Ethanol (for recrystallization)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, combine phthalic anhydride (e.g., 74.0 g, 0.5 mol) and aniline (e.g., 46.5 g, 0.5 mol).
-
Solvent Addition: Add glacial acetic acid (e.g., 250 mL) to the flask. The acetic acid acts as a solvent and helps to facilitate the removal of water.
-
Heating: Heat the mixture to reflux (approximately 120-140°C) with vigorous stirring. The initially formed phthalamic acid will dissolve and then cyclize, eliminating water.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 2-4 hours).
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A solid product will often crystallize out.
-
Precipitation: Slowly pour the cooled reaction mixture into a beaker containing ice-water (approx. 1 L) with stirring. This will precipitate the product fully.
-
Filtration: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual acetic acid.
-
Purification: Recrystallize the crude product from hot ethanol or acetic acid to obtain pure N-phenylphthalimide as white crystals.[12]
-
Drying: Dry the purified product in a vacuum oven at 60-80°C to a constant weight.
Expected Yield: 85-95%.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis of N-(4-methylphenyl)phthalimide
This protocol demonstrates a rapid, solvent-free approach suitable for rapid library synthesis or process intensification studies.[12]
Materials:
-
Phthalic anhydride (1.5 eq)
-
p-Toluidine (4-methylaniline) (1.0 eq)
-
Microwave reactor with appropriate reaction vessels
-
Ethanol (for work-up and recrystallization)
Procedure:
-
Reagent Mixing: In an open beaker or microwave-safe vessel, thoroughly mix phthalic anhydride (e.g., 2.22 g, 15 mmol) and p-toluidine (e.g., 1.07 g, 10 mmol). A slight excess of the non-volatile anhydride is used to ensure complete conversion of the amine.[12]
-
Microwave Irradiation: Place the vessel in a commercial microwave oven and irradiate at high power (e.g., 800-900W) for 3-5 minutes. The reaction mixture will melt, bubble (due to water evolution), and then solidify.[12][13]
-
Monitoring: The reaction can be monitored by taking small aliquots and checking via TLC.
-
Work-up: After irradiation, allow the vessel to cool. Add ethanol (e.g., 20 mL) to the solid mass and heat to reflux for 10 minutes to dissolve the product and wash away unreacted starting material.[12]
-
Isolation: Cool the ethanol solution. The pure product will crystallize out.
-
Filtration: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.
Expected Yield: 90-95%.[12]
Conclusion and Future Outlook
The synthesis of N-aryl phthalimides is a mature but continually evolving field. The classical thermal condensation of phthalic anhydride and anilines remains the workhorse method for large-scale industrial production due to its simplicity and low cost. However, for rapid synthesis, process intensification, and the creation of complex, functionalized molecules, modern techniques like microwave-assisted synthesis and palladium-catalyzed couplings offer significant advantages.[12][17] As the demand for greener, more efficient chemical processes grows, the adoption of continuous flow reactors and milder, organocatalytic methods will likely play an increasingly important role in the future of N-aryl phthalimide synthesis.[21]
References
- Kinetics and Mechanism of the Cleavage of Phthalic Anhydride in Glacial Acetic Acid Solvent Containing Aniline. PubMed.
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A RAPID SYNTHESIS OF N-ARYL PHTHALIMIDES UNDER MICROWAVE IRRADIATION IN THE ABSENCE OF SOLVENT. ResearchGate. Available at: [Link]
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Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry. Available at: [Link]
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Traditional N–CC=O disconnection for N-aryl phthalimides synthesis A... ResearchGate. Available at: [Link]
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An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides. Der Pharma Chemica. Available at: [Link]
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Microwave Mediated Synthesis of Biologically Active Various N-Substituted Phthaloyl Derivatives. Scholars Research Library. Available at: [Link]
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Phthalimides: Biological Profile and Recent Advancements. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Can someone provide the synthesis of N-phenylphthalimide from phthalic acid and aniline?. Quora. Available at: [Link]
-
(PDF) N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. ResearchGate. Available at: [Link]
-
Efficient one pot synthesis of N-alkyl and N-aryl imides. Der Pharma Chemica. Available at: [Link]
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Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Patsnap Eureka. Available at: [Link]
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Phthalimides as anti-inflammatory agents. PMC. Available at: [Link]
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N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. PubMed. Available at: [Link]
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Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. Available at: [Link]
-
Reaction of Cp 7 T 8 aniline with phthalic anhydride and subsequent... ResearchGate. Available at: [Link]
-
Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. ChemRxiv. Available at: [Link]
-
Innovative Advance in Organic Chemistry by IISc Researcher: Efficient N-Aryl Phthalimide Synthesis. Science News. Available at: [Link]
-
Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Publishing. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Phthalimides: developments in synthesis and functionalization. RSC Publishing. Available at: [Link]
-
Conventional vs. Microwave- or Mechanically-Assisted Synthesis of Dihomooxacalix[5]arene Phthalimides: NMR, X-ray and Photophysical Analysis. MDPI. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Phthalimides: developments in synthesis and functionalization. PMC. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available at: [Link]
-
N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. PMC. Available at: [Link]
-
What is Gabriel phthalimide synthesis and it's limitations. Sathee Forum. Available at: [Link]
-
Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Chemical Communications (RSC Publishing). Available at: [Link]
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Application Notes and Protocols for 2-(4-Methoxy-phenyl)-isoindole-1,3-dione Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-methoxy-phenyl)-isoindole-1,3-dione and its derivatives as a versatile class of enzyme inhibitors. These compounds, built upon a privileged phthalimide scaffold, have demonstrated significant inhibitory activity against a range of clinically relevant enzymes, including acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and cyclooxygenase (COX). This document details the underlying mechanisms of action, presents key structure-activity relationship insights, and provides detailed, field-tested protocols for the synthesis of the core scaffold and the subsequent evaluation of inhibitory potency against these key enzyme targets. The information herein is intended to empower researchers to explore and expand upon the therapeutic potential of this promising class of molecules.
Introduction: The Therapeutic Promise of the Isoindole-1,3-dione Scaffold
The isoindole-1,3-dione moiety, commonly known as phthalimide, is a well-established pharmacophore in medicinal chemistry, recognized for its diverse biological activities.[1] The incorporation of a 4-methoxyphenyl substituent at the 2-position of this scaffold has given rise to a series of derivatives with potent and often selective enzyme inhibitory properties. The methoxy group can significantly influence the electronic and steric properties of the molecule, enhancing its interaction with the active sites of various enzymes. This has led to the exploration of these compounds as potential therapeutic agents for neurodegenerative diseases, inflammation, and other disorders.[2][3]
This guide will delve into the application of 2-(4-methoxy-phenyl)-isoindole-1,3-dione derivatives as inhibitors of three key enzyme systems:
-
Acetylcholinesterase (AChE): A critical enzyme in the central nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[2] Its inhibition is a primary therapeutic strategy for Alzheimer's disease.[4]
-
Monoamine Oxidase B (MAO-B): An enzyme involved in the metabolism of neurotransmitters like dopamine. Selective MAO-B inhibitors are utilized in the treatment of Parkinson's disease.[2]
-
Cyclooxygenase (COX): Enzymes (COX-1 and COX-2) that mediate the production of prostaglandins, which are key players in inflammation and pain signaling.[5][6]
Synthesis of the Core Scaffold: 2-(4-methoxyphenyl)isoindoline-1,3-dione
A straightforward and efficient method for the synthesis of the parent compound, 2-(4-methoxyphenyl)isoindoline-1,3-dione, involves the condensation of phthalic anhydride with 4-methoxyaniline. This reaction provides a high yield of the desired product and serves as the foundational step for creating a diverse library of derivatives.
Protocol 2.1: Synthesis of 2-(4-methoxyphenyl)isoindoline-1,3-dione
Materials:
-
Phthalic anhydride
-
4-methoxyaniline
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine equimolar amounts of phthalic anhydride and 4-methoxyaniline.
-
Add a minimal amount of glacial acetic acid to serve as a solvent and catalyst.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Recrystallize the crude product from ethanol to obtain pure 2-(4-methoxyphenyl)isoindoline-1,3-dione as a crystalline solid.
-
Dry the purified product in a desiccator. Characterize the final product by melting point determination, and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).
Acetylcholinesterase (AChE) Inhibition
Derivatives of 2-(4-methoxyphenyl)-isoindole-1,3-dione have emerged as potent inhibitors of AChE, a key target in Alzheimer's disease therapy. By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2]
Mechanism of Action
The isoindole-1,3-dione scaffold of these derivatives is believed to interact with the peripheral anionic site (PAS) of the AChE enzyme.[2] The 4-methoxyphenyl group and other substituents can then engage with the catalytic active site (CAS) or other regions of the enzyme, leading to potent inhibition. This dual binding potential makes them attractive candidates for further development.[2][4]
Diagram 3.1: Acetylcholinesterase Inhibition Workflow
Caption: Workflow for AChE Inhibition Assay.
Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method, which measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine.[7][8][9]
Materials:
-
Acetylcholinesterase (AChE) from electric eel (or other suitable source)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Acetylthiocholine iodide (ATCI)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (2-(4-methoxyphenyl)-isoindole-1,3-dione derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in Tris-HCl buffer.
-
Prepare a stock solution of DTNB in Tris-HCl buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare serial dilutions of the test compounds in Tris-HCl buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL Tris-HCl buffer.
-
Control (100% activity): 50 µL Tris-HCl buffer + 50 µL DTNB solution + 25 µL AChE solution.
-
Test Sample: 50 µL of each test compound dilution + 50 µL DTNB solution + 25 µL AChE solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.[1]
-
Reaction Initiation: Add 25 µL of the ATCI substrate solution to all wells to initiate the enzymatic reaction. The total reaction volume will be 150 µL.[7]
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.[7]
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of test sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Structure-Activity Relationship (SAR) and Performance Data
The inhibitory potency of 2-(4-methoxyphenyl)-isoindole-1,3-dione derivatives against AChE is highly dependent on the nature and position of substituents on both the phthalimide and the phenyl rings.
Table 1: AChE Inhibitory Activity of Selected Isoindole-1,3-dione Derivatives
| Compound ID | Substituent on Phenyl Ring | IC50 (µM) | Reference |
| Derivative 1 | 4-Fluoro (para) | 2.1 | [4] |
| Derivative 2 | 2-Fluoro (ortho) | 2.1 | [4] |
| Derivative 3 | 4-Chloro (para) | - | - |
| Derivative 4 | 3-Methoxy (meta) | - | - |
| Rivastigmine | (Reference Drug) | - | [4] |
Note: IC50 values can vary depending on the specific assay conditions.
Monoamine Oxidase B (MAO-B) Inhibition
Certain derivatives of 2-(4-methoxyphenyl)-isoindole-1,3-dione have shown selective inhibitory activity against MAO-B, an enzyme that degrades dopamine. This makes them potential candidates for the treatment of Parkinson's disease.[2]
Mechanism of Action
The precise mechanism of MAO-B inhibition by these compounds is still under investigation. However, it is hypothesized that the isoindole-1,3-dione core and the 4-methoxyphenyl ring interact with key residues within the active site of the MAO-B enzyme, leading to a reduction in its catalytic activity.
Diagram 4.1: MAO-B Inhibition Assay Workflow
Caption: Workflow for MAO-B Fluorometric Assay.
Protocol: Fluorometric Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol utilizes a fluorometric method to measure MAO-B activity, which offers high sensitivity and is suitable for high-throughput screening.[10][11][12] The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of its substrate.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer
-
High Sensitivity Probe (e.g., Amplex Red or similar)
-
MAO-B Substrate (e.g., tyramine or a specific fluorogenic substrate)
-
Developer solution
-
Inhibitor Control (e.g., Selegiline)
-
Test compounds (2-(4-methoxyphenyl)-isoindole-1,3-dione derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation ~535 nm, Emission ~587 nm)
Procedure:
-
Reagent Preparation:
-
Reconstitute the MAO-B enzyme, High Sensitivity Probe, MAO-B Substrate, and Developer according to the manufacturer's instructions.[10]
-
Prepare serial dilutions of the test compounds and the Inhibitor Control in MAO-B Assay Buffer.
-
-
Assay Setup (in a black 96-well plate):
-
Enzyme Control (100% activity): 10 µL MAO-B Assay Buffer + 50 µL MAO-B Enzyme Solution.
-
Inhibitor Control: 10 µL of Inhibitor Control dilution + 50 µL MAO-B Enzyme Solution.
-
Test Sample: 10 µL of each test compound dilution + 50 µL MAO-B Enzyme Solution.
-
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C.[11]
-
Reaction Initiation: Prepare a MAO-B Substrate Solution by mixing the MAO-B Assay Buffer, MAO-B Substrate, Developer, and High Sensitivity Probe. Add 40 µL of this solution to each well.[12]
-
Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at 37°C for 10-40 minutes, with readings taken at appropriate intervals.[12]
-
Data Analysis:
-
Determine the rate of fluorescence increase for each well from the linear portion of the kinetic plot.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Cyclooxygenase (COX) Inhibition
Recent studies have also explored the potential of isoindole-1,3-dione derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.[5][6][13]
Mechanism of Action
The inhibitory activity of these compounds against COX-1 and COX-2 is thought to be mediated by their ability to bind within the hydrophobic channel of the enzyme's active site. The isoindoline-1,3-dione core and the substituted phenyl ring can form various interactions, including hydrogen bonds and hydrophobic interactions, with key amino acid residues in the active site, thereby blocking the access of the natural substrate, arachidonic acid.[13]
Conclusion and Future Directions
The 2-(4-methoxy-phenyl)-isoindole-1,3-dione scaffold represents a versatile and promising platform for the design and development of novel enzyme inhibitors. The derivatives discussed in this guide have demonstrated significant potential as inhibitors of AChE, MAO-B, and COX, highlighting their broad therapeutic applicability. The provided protocols offer a robust framework for the synthesis and biological evaluation of these compounds.
Future research in this area should focus on:
-
Expansion of the derivative library: Synthesizing and screening a wider range of derivatives with diverse substitution patterns to further elucidate the structure-activity relationships for each enzyme target.
-
Mechanism of action studies: Conducting detailed kinetic and structural studies to gain a deeper understanding of how these compounds interact with their target enzymes.
-
In vivo evaluation: Progressing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetic properties, and safety profiles.
By leveraging the information and protocols presented in this guide, researchers can contribute to the advancement of 2-(4-methoxy-phenyl)-isoindole-1,3-dione derivatives as a new generation of therapeutic agents.
References
- Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7(2), 88-95.
- Patel, et al. (2023). Standard procedure for determination of acetylcholinesterase and butyrylcholinesterase activities.
- Alavijeh, M. S., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(5), 482.
- Taiwo, F. O., et al. (2022). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities.
- Al-Husseini, J., et al. (2021). Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors.
- Alavijeh, M. S., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(5), 482.
-
Assay Genie. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
- Reddy, T. S., et al. (2018). Synthesis of Phthalimides: A New Entry via TBAI-Catalyzed Intramolecular Cyclization of 2-(Hydroxymethyl)benzamides. Synlett, 29(10), 1351-1354.
- Cholewiński, G., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4287.
- Bajda, M., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 27(3), 943.
- Royal Society of Chemistry. (2020). Synthesis of isoquinoline-1,3(2H,4H)-dione derivatives via cascade reactions of N-alkyl-N-methacryloyl benzamide with aryl aldehydes. Organic & Biomolecular Chemistry.
- Al-Husseini, J., et al. (2021). Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors. International Journal of Pharmaceutical and Biological Sciences, 11(1).
- Dinculescu, A. G. (2007). SOME NEW APPLICATIONS OF PHTHALIC ANHYDRIDE IN ORGANIC SYNTHESIS. Revue Roumaine de Chimie, 52(11), 1069-1075.
- El-Sayed, M. A. A., et al. (2024). Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study.
- Alavijeh, M. S., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(5), 482-492.
- de Fátima, Â., et al. (2022). Synthesis of 2-(2-(4-thioxo-3H-1,2-dithiole-5-yl) phenoxy)ethyl)isoindole-1,3-thione, a novel hydrogen sulfide-releasing phthalimide hybrid, and evaluation of its activity in models of inflammatory pain. European Journal of Pharmacology, 937, 175409.
- Kumar, A., et al. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Letters in Drug Design & Discovery, 13(7), 633-644.
-
Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Retrieved from [Link]
- Mancilla-Percino, T., et al. (2016). Isoindoline Derivatives of α-Amino Acids as Cyclooxygenase 1 and 2 Inhibitors. Archiv der Pharmazie, 349(6), 441-451.
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Troubleshooting & Optimization
Technical Support Center: Optimization of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione Synthesis
Current Status: Operational
Ticket ID: CHEM-SUP-8821
Subject: Yield Improvement & Troubleshooting for
Executive Summary & Mechanistic Insight
The Core Challenge:
The synthesis of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione (also known as
The primary cause of low yield (<60%) in this reaction is incomplete dehydration . The reaction proceeds through a stable intermediate:
Reaction Mechanism & Failure Points
The following diagram illustrates the critical pathway and the specific bottleneck where yield is often lost.
Figure 1: Reaction pathway highlighting the phthalamic acid intermediate bottleneck. Incomplete cyclization at the yellow node is the most common cause of yield loss.
Standard Operating Protocols (SOPs)
Method A: The Baseline Protocol (Acetic Acid Reflux)
Recommended for: General synthesis where equipment is limited to standard glassware.
The Logic: Glacial acetic acid acts as both the solvent and the catalyst. It protonates the carbonyl oxygen, facilitating the rate-determining dehydration step.
-
Stoichiometry: Dissolve Phthalic Anhydride (1.2 equiv) and
-Anisidine (1.0 equiv) in Glacial Acetic Acid (10 mL per gram of amine).-
Note: Using excess anhydride drives the equilibrium forward and accounts for sublimation losses.
-
-
Reflux: Heat to reflux (
) for minimum 4-6 hours .-
Critical Check: Do not stop at 1-2 hours. The intermediate forms quickly, but the ring closure is slow.
-
-
Precipitation: Cool the mixture to room temperature. If precipitation is slow, pour the mixture into ice-cold water (5x volume of acid).
-
Filtration: Filter the precipitate.[1] Wash with water (to remove acetic acid) and then dilute NaHCO
(to remove unreacted phthalic acid/anhydride). -
Purification: Recrystallize from Ethanol (95%) .
-
Expected Yield: 60–75%
-
Method B: High-Yield Optimization (Microwave-Assisted)
Recommended for: Yield maximization (>85%) and green chemistry compliance.
The Logic: Microwave irradiation provides rapid, uniform heating that overcomes the activation energy barrier for the dehydration step much faster than thermal convection, minimizing side reactions (oxidation of the anisidine).
-
Mix: Grind Phthalic Anhydride (1.0 equiv) and
-Anisidine (1.0 equiv) in a mortar until a homogeneous fine powder is formed. -
Wetting: Add a catalytic amount of DMF or Glacial Acetic Acid (approx. 2-3 drops) to create a paste.
-
Irradiation: Place in a microwave reactor. Irradiate at 300-450W for 3-5 minutes .
-
Safety: Use an open vessel or a dedicated pressure-controlled microwave vial.
-
-
Workup: Cool to RT. Wash the solid cake with cold water to remove traces of catalyst.
-
Purification: Recrystallize from Ethanol.
-
Expected Yield: 85–95%
-
Troubleshooting Center (Q&A)
Q1: My product has a melting point range of 130-145°C, but the literature says ~155-157°C. What is this impurity?
-
Diagnosis: You likely have
-(4-methoxyphenyl)phthalamic acid contamination. This is the uncyclized intermediate. -
Solution: The dehydration was incomplete.
-
Fix: Take your crude solid and reflux it again in glacial acetic acid for another 2 hours, or heat the solid in a drying oven at 140°C (below the MP of the product but high enough to drive off water) for 1 hour.
-
Q2: My yield is consistently below 50%.
-
Diagnosis: This usually stems from hydrolysis or solubility losses .
-
Solution:
-
Check Reagents: Phthalic anhydride absorbs water from the air to become phthalic acid (which is unreactive). Ensure your anhydride is actually anhydride (MP should be
; if higher, it's the acid). -
Workup Loss: The product is slightly soluble in ethanol. If you use too much solvent during recrystallization, you lose product in the mother liquor. Cool the ethanol solution in an ice bath before filtering.
-
Q3: The reaction mixture turned black/dark purple.
-
Diagnosis: Oxidation of
-anisidine . Anilines are sensitive to oxidation at high temperatures. -
Solution:
-
Use fresh
-anisidine (should be white/tan, not dark brown). -
Flush the reaction vessel with Nitrogen or Argon before heating.
-
Switch to Method B (Microwave) to reduce thermal exposure time.
-
Comparative Data Analysis
The following table summarizes expected outcomes based on different methodologies found in literature.
| Parameter | Method A: Acetic Acid Reflux | Method B: Microwave (Solvent-Free) | Method C: Mechanochemical (Ball Mill) |
| Reaction Time | 4 – 8 Hours | 2 – 5 Minutes | 15 – 30 Minutes |
| Solvent Usage | High (Acetic Acid) | Minimal/None | None |
| Energy Input | High (Prolonged Heat) | Low (Short Burst) | Low (Mechanical) |
| Typical Yield | 60 – 75% | 85 – 95% | 90 – 99% |
| Purity Profile | Good (after recrystallization) | Excellent | Excellent |
Workflow Decision Tree
Use this logic flow to determine the next step in your experiment.
Figure 2: Decision tree for synthesis execution and in-process monitoring.
References
-
Sim, Y. L., Ariffin, A., Khan, M. N., & Ng, S. W. (2009).[2]
-(4-Methoxyphenyl)phthalimide.[2] Acta Crystallographica Section E, 65(9), o2219. -
Cai, Y. H. (2012).[3] Solvent-Free Synthesis of Phthalimide Under Microwave Irradiation. Asian Journal of Chemistry, 24(2), 481-484.[3]
-
Bisht, A. S., et al. (2022). Microwave-assisted Synthesis, Characterization, and Evaluation of Maleimide and Phthalimide Derivatives. Latin American Journal of Pharmacy, 41(3), 652-659.
-
Kwon, Y., et al. (2012).[3] Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study. International Journal of Molecular Sciences, 13(12).
Sources
Technical Support Center: Synthesis of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione
Welcome to the technical support center for the synthesis of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
Introduction to the Synthesis
The synthesis of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione is a cornerstone reaction for accessing a variety of compounds with significant biological and material science applications. The most common and direct route involves the condensation of phthalic anhydride with p-anisidine. While seemingly straightforward, this reaction is susceptible to side reactions and incomplete conversion, which can significantly impact yield and purity. This guide will illuminate the critical parameters and provide solutions to common experimental hurdles.
The overall reaction proceeds in two main steps:
-
Amidation: The nucleophilic attack of the amino group of p-anisidine on one of the carbonyl carbons of phthalic anhydride, leading to the formation of the intermediate, 2-carboxy-N-(4-methoxyphenyl)benzamide (also known as N-(4-methoxyphenyl)phthalanilic acid).
-
Cyclization (Dehydration): The intramolecular cyclization of the phthalanilic acid intermediate via dehydration to form the final imide product, 2-(4-Methoxy-phenyl)-isoindole-1,3-dione.
Understanding the kinetics and equilibria of these two steps is paramount to troubleshooting the synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione.
Problem 1: Low Yield of the Final Product
Symptom: After the reaction and workup, the isolated mass of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione is significantly lower than the theoretical yield.
Possible Causes and Solutions:
-
Incomplete Cyclization of the Phthalanilic Acid Intermediate: The conversion of the intermediate to the final imide is often the rate-limiting step and requires sufficient thermal energy and/or catalysis.
-
Explanation: The cyclization is a dehydration reaction that is often reversible. Insufficient heating or a short reaction time can lead to a significant amount of the phthalanilic acid remaining in the reaction mixture.
-
Solution:
-
Increase Reaction Temperature and/or Time: Ensure the reaction is refluxed in glacial acetic acid for an adequate duration, typically around 4 hours.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
-
Ensure Anhydrous Conditions: The presence of water can inhibit the dehydration step and may even promote the hydrolysis of the product back to the phthalanilic acid. Use anhydrous solvents and reagents.
-
-
-
Premature Precipitation of Reactants or Intermediate: If the reactants or the intermediate are not fully soluble in the reaction solvent at the reaction temperature, the reaction rate will be significantly reduced.
-
Explanation: The reaction occurs in the solution phase. Poor solubility limits the contact between the reacting molecules.
-
Solution:
-
Solvent Selection: Glacial acetic acid is a common and effective solvent as it aids in the dehydration step.[2]
-
Adequate Solvent Volume: Ensure a sufficient volume of solvent is used to maintain all reactants and intermediates in solution at the reaction temperature.
-
-
-
Loss of Product During Workup and Purification: The product can be lost during filtration, extraction, and recrystallization steps.
-
Explanation: Mechanical losses are common in any chemical synthesis.
-
Solution:
-
Careful Handling: Exercise care during all transfer and filtration steps.
-
Optimize Recrystallization: Choose a recrystallization solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below to maximize recovery. Ethanol is a commonly used solvent for this purpose.[1]
-
-
Problem 2: Presence of Impurities in the Final Product
Symptom: Spectroscopic analysis (e.g., NMR, IR) or melting point determination of the isolated product indicates the presence of contaminants.
Possible Causes and Solutions:
-
Unreacted Starting Materials: Incomplete reaction can leave residual phthalic anhydride and/or p-anisidine.
-
Explanation: Insufficient reaction time, incorrect stoichiometry, or suboptimal reaction temperature can lead to incomplete conversion.
-
Solution:
-
Reaction Monitoring: Use TLC to monitor the disappearance of the starting materials.
-
Stoichiometry: While an equimolar ratio is often used, a slight excess of one reactant can sometimes be employed to drive the reaction to completion, though this may complicate purification.
-
Purification: Unreacted p-anisidine can be removed by washing the crude product with dilute acid (e.g., HCl).[2] Phthalic anhydride and the resulting phthalic acid can be removed by washing with a mild base (e.g., sodium bicarbonate solution).
-
-
-
Presence of the Phthalanilic Acid Intermediate: This is the most common impurity.
-
Explanation: As mentioned previously, incomplete cyclization is a major side reaction pathway.
-
Solution:
-
Drive the Cyclization: Re-subjecting the impure product to the reaction conditions (refluxing in glacial acetic acid) can often convert the remaining intermediate to the desired imide.
-
Purification: The phthalanilic acid is more polar than the final imide product. It can often be separated by careful recrystallization or column chromatography.
-
-
-
Hydrolysis of the Product: The imide ring can be hydrolyzed back to the phthalanilic acid.
-
Explanation: The presence of water, especially under acidic or basic conditions and at elevated temperatures during workup, can lead to the opening of the imide ring.
-
Solution:
-
Anhydrous Workup: To the extent possible, use anhydrous solvents during the initial stages of the workup.
-
Avoid Prolonged Exposure to Strong Acids/Bases: Neutralize the reaction mixture promptly and avoid prolonged exposure to harsh pH conditions.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of glacial acetic acid in this synthesis?
A1: Glacial acetic acid serves two primary functions in this reaction. Firstly, it is an effective solvent for both the reactants and the intermediate. Secondly, and more importantly, it acts as a catalyst for the dehydration (cyclization) of the phthalanilic acid intermediate to the final phthalimide product.[2]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction.[2][3][4] You can spot the reaction mixture alongside the starting materials (phthalic anhydride and p-anisidine) on a TLC plate. The disappearance of the starting material spots and the appearance of a new, typically less polar, product spot indicates the progress of the reaction. The intermediate phthalanilic acid will appear as a more polar spot than the final product.
Q3: My product is an off-white or yellowish solid. Is this normal?
A3: The pure 2-(4-Methoxy-phenyl)-isoindole-1,3-dione is typically a white or pale yellow solid. A more intense yellow or brownish color may indicate the presence of impurities, possibly from side reactions involving the electron-rich p-anisidine. Recrystallization should yield a purer, lighter-colored product.
Q4: What is the expected yield for this reaction?
A4: The yield can vary depending on the specific reaction conditions and purification efficiency. A reported yield for the synthesis of 2-(4-Methoxyphenyl)phthalimide by heating phthalic anhydride and 4-methoxyaniline in acetic acid for 4 hours is around 60%.[1]
Q5: Can I use a different solvent for the reaction?
A5: While other high-boiling point aprotic solvents could potentially be used, glacial acetic acid is particularly effective due to its catalytic role in the dehydration step. Using a non-acidic solvent might require the addition of a dehydrating agent or a catalyst to achieve efficient cyclization.
Reaction Pathways and Mechanisms
The following diagrams illustrate the main reaction pathway and a key side reaction.
Caption: Main reaction pathway for the synthesis.
Caption: Equilibrium between product and intermediate.
Experimental Protocol
The following is a representative experimental procedure for the synthesis of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione.
Materials and Equipment:
-
Phthalic anhydride
-
4-Methoxyaniline (p-anisidine)
-
Glacial acetic acid
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
TLC plates and developing chamber
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phthalic anhydride (1.83 g, 12.4 mmol) and 4-methoxyaniline (1.01 g, 8.24 mmol).[1]
-
Add glacial acetic acid (10 ml) to the flask.[1]
-
Heat the reaction mixture to reflux with stirring for 4 hours.[1]
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing cold water. A solid precipitate should form.[1]
-
Collect the solid product by vacuum filtration and wash it with water.
-
Recrystallize the crude product from ethanol to obtain pure 2-(4-Methoxy-phenyl)-isoindole-1,3-dione.[1]
-
Dry the purified product and determine its melting point and yield.
Data Summary
| Parameter | Value | Reference |
| Reactant 1 | Phthalic Anhydride | [1] |
| Reactant 2 | 4-Methoxyaniline | [1] |
| Solvent | Glacial Acetic Acid | [1] |
| Reaction Temperature | Reflux | [5] |
| Reaction Time | 4 hours | [1][5] |
| Reported Yield | 60% | [1] |
| Purification Method | Recrystallization from Ethanol | [1] |
References
-
Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Available from: [Link]
-
Preparation of Dibenzo[e,g]isoindol-1-ones via Scholl-Type Oxidative Cyclization Reactions. Journal of Organic Chemistry. Available from: [Link]
-
Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst. Journal of Emerging Technologies and Innovative Research. Available from: [Link]
-
Sim, Y. L., Ariffin, A., Khan, M. N., & Ng, S. W. (2009). N-(4-Methoxyphenyl)phthalimide. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2203. Available from: [Link]
-
Pawar, N. S., et al. (2012). An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides. Der Pharma Chemica, 4(1), 15-22. Available from: [Link]
-
TLC Visualization Reagents. EPFL. Available from: [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). Molecules, 26(14), 4334. Available from: [Link]
-
Experimental and theoretical investigations of 4-chloro-N-(2-methoxyphenyl)benzamidoxime. ResearchGate. Available from: [Link]
-
Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances. Available from: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate. Available from: [Link]
-
Sim, Y. L., Ariffin, A., Khan, M. N., & Ng, S. W. (2009). N-(4-Methoxyphenyl)phthalimide. International Union of Crystallography. Available from: [Link]
- Process for the synthesis of N-alkylphthalimide. Google Patents.
-
Phthalic anhydride (PA): a valuable substrate in organic transformations. ResearchGate. Available from: [Link]
-
Eco-friendly Synthesis of Phthalimide Derivatives, their Analgesic Activity and QSAR Studies. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]
-
Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. Available from: [Link]
-
3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione. MDPI. Available from: [Link]
-
Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. ChemRxiv. Available from: [Link]
-
Phthalic anhydride. Wikipedia. Available from: [Link]
-
N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. ResearchGate. Available from: [Link]
-
A second monoclinic polymorph of 2-[2-(4-methoxyphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione. National Center for Biotechnology Information. Available from: [Link]
-
Supporting Information. Beilstein Journals. Available from: [Link]
-
N-Phenylmaleimide. Organic Syntheses. Available from: [Link]
-
Design and synthesis of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives via the Diels–Alder reaction: molecular docking, antibacterial activity, ADMET analysis and photophysical properties. National Center for Biotechnology Information. Available from: [Link]
-
SOME NEW APPLICATIONS OF PHTHALIC ANHYDRIDE IN ORGANIC SYNTHESIS. Revue Roumaine de Chimie. Available from: [Link]
-
2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione. National Center for Biotechnology Information. Available from: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available from: [Link]
-
Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc. Available from: [Link]
-
Recrystallization: Choosing Solvent & Inducing Crystallization. YouTube. Available from: [Link]
-
Synthesis of 2-(2-(4-thioxo-3H-1,2-dithiole-5-yl) phenoxy)ethyl)isoindole-1,3-thione, a novel hydrogen sulfide-releasing phthalimide hybrid, and evaluation of its activity in models of inflammatory pain. PubMed. Available from: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available from: [Link]
-
Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide. National Center for Biotechnology Information. Available from: [Link]
Sources
Technical Support Center: Solubility Optimization for 2-(4-Methoxy-phenyl)-isoindole-1,3-dione
Effectively Resolving Solubility Barriers in Experimental Workflows
Executive Summary
Compound: 2-(4-Methoxy-phenyl)-isoindole-1,3-dione
Common Name:
The Core Challenge:
This compound exhibits "brick dust" properties. Its rigid phthalimide core and para-methoxy substitution create strong intermolecular
Module 1: Initial Stock Preparation (The "Dissolution" Phase)[1]
User Issue: "I cannot get the powder to dissolve in my standard buffers or low-grade alcohols."
The Science: Water and PBS are thermodynamically incapable of overcoming the crystal lattice energy of this aryl-phthalimide. You must use a dipolar aprotic solvent to disrupt the intermolecular forces.
Recommended Protocol:
| Solvent | Solubility Rating | Application | Notes |
| DMSO (Anhydrous) | Excellent (>50 mM) | Biological Assays | Preferred for cell culture stocks.[1] Hygroscopic; keep sealed. |
| DMF | Excellent (>50 mM) | Chemistry/Synthesis | Good alternative to DMSO, but higher toxicity for biological systems.[1] |
| Acetone | Moderate | Cleaning/Transfer | Good for cleaning glassware; too volatile for accurate dosing.[1] |
| Ethanol/Methanol | Poor | Recrystallization | Only soluble at boiling temperatures (reflux).[1] |
| PBS/Water | Negligible | DO NOT USE | Will result in immediate suspension/precipitation.[1] |
Expert Tip: Always prepare a 10 mM to 50 mM master stock in 100% DMSO . Do not attempt to make a master stock directly in aqueous buffer. Sonicate at 40°C for 10 minutes if visual particulates remain.
Module 2: Preventing "Crash-Out" in Biological Assays
User Issue: "My compound precipitates immediately when I add the DMSO stock to my cell culture media."
The Science (The "Solvent Shift" Shock): When a high-concentration hydrophobic stock (in DMSO) hits a highly aqueous environment (media), the local dielectric constant changes too rapidly.[1] The compound molecules aggregate faster than they can disperse, causing "crashing out" (precipitation), which leads to false negatives in assays or physical toxicity to cells (crystals piercing membranes).[1]
The Solution: Intermediate Dilution Step Do not spike 100% DMSO stock directly into the well. Use a "step-down" dilution method.
Protocol: The "Step-Down" Dilution
Target: 10 µM Final Assay Concentration (0.1% DMSO limit).
-
Master Stock: 10 mM in 100% DMSO.
-
Intermediate Stock (100x): Dilute Master Stock 1:10 into pure DMSO (creates 1 mM stock).
-
Pre-Dilution (10x): Dilute the 1 mM stock 1:10 into culture media (creates 100 µM, 10% DMSO). Vortex immediately.
-
Final Assay: Add the Pre-Dilution 1:10 into the cell wells.
-
Final Concentration: 10 µM compound.
-
Final DMSO: 1% (Adjust starting concentration if 0.1% limit is required).[1]
-
Visualization: Solubility Decision Tree
Caption: Decision logic for solvent selection based on experimental intent. Note the critical divergence at the "Direct Spike" step for biological assays.
Module 3: Advanced Formulation (In Vivo / High Dose)
User Issue: "I need to inject this into mice, but DMSO is toxic at the required volumes. How do I solubilize it in saline?"
The Science:
For in vivo work, you cannot rely on co-solvents alone. You must use an inclusion complex . The phthalimide moiety fits well into the hydrophobic cavity of Beta-Cyclodextrin (
Protocol: Hydroxypropyl-
-
Vehicle Prep: Prepare a 20% (w/v) solution of HP-
-CD in 0.9% Saline. Filter sterilize (0.22 µm). -
Compound Addition: Add the required amount of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione powder to the vehicle.
-
Energy Input: The compound will not dissolve passivey.
-
Method A (Preferred): Probe sonication (on ice) for 5-minute cycles until clear.[1]
-
Method B: Shake at 200 RPM at 37°C overnight.
-
-
Verification: If the solution is clear, filter sterilize. If cloudy, you have exceeded the saturation limit of the CD complex (likely ~2-5 mg/mL depending on the specific CD derivative).
Module 4: Synthetic Purification (The "Workup")
User Issue: "I synthesized the compound, but it's impure. How do I recrystallize it?"
The Science: Synthesis typically involves reacting phthalic anhydride with p-anisidine. The product is robust. The most effective purification exploits its temperature-dependent solubility in alcohols or acetic acid.
Troubleshooting Guide: Purification
-
Scenario A: The Reaction Mixture.
-
Technique: "The Crash."
-
Protocol: If synthesized in glacial acetic acid (standard), pour the hot reaction mixture directly into ice-cold water . The sudden polarity shift will force the hydrophobic product to precipitate as a solid, while impurities and unreacted starting materials often remain in the aqueous/acidic phase.
-
-
Scenario B: Recrystallization.
-
Solvent:Ethanol (EtOH) or Glacial Acetic Acid .[1]
-
Protocol:
-
Suspend the crude solid in EtOH.
-
Heat to reflux (boiling).[1] It should dissolve completely.
-
If insoluble particles remain at boiling, filter hot.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Collect crystals via vacuum filtration.
-
-
FAQs: Rapid Fire Support
Q1: Can I use PEG-400 as a co-solvent? A: Yes. A mixture of 10% DMSO / 40% PEG-400 / 50% Water is a common "gold standard" for difficult IP (intraperitoneal) injections.[1] The PEG acts as a bridge between the DMSO and water.
Q2: Is the compound light-sensitive? A: Phthalimides are generally stable, but the methoxy group can be susceptible to oxidation over long periods. Store solids in amber vials at 4°C. Store DMSO stocks at -20°C.
Q3: Why does my DMSO stock freeze in the fridge? A: Pure DMSO freezes at 19°C. This is normal. Thaw completely at room temperature or 37°C before use. Do not pipette from a semi-frozen stock, as the concentration will be heterogeneous.
References
-
Sim, Y. L., Ariffin, A., Khan, M. N., & Ng, S. W. (2009).[2] N-(4-Methoxyphenyl)phthalimide.[1][2] Acta Crystallographica Section E: Structure Reports Online, 65(9), o2219.[1][2]
-
Supports: Synthesis method (acetic acid), recrystallization (ethanol), and crystal structure data.[1]
-
-
Galvao, J. et al. (2014).[1] Guidelines for the use of DMSO in cell culture. Methods in Molecular Biology.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
- Supports: Mechanism of HP-beta-CD solubiliz
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
- Supports: General principles of recrystallizing N-aryl imides using glacial acetic acid and ethanol.
Sources
Refinement of crystallization methods for 2-(4-Methoxy-phenyl)-isoindole-1,3-dione
This technical guide addresses the crystallization refinement of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione (commonly referred to as N-(4-methoxyphenyl)phthalimide).
The content is structured as a Tier-3 Technical Support resource, designed for scientists requiring high-purity isolation and polymorph control.
Subject: 2-(4-Methoxy-phenyl)-isoindole-1,3-dione Chemical Class: N-Aryl Phthalimides Primary CAS: 7148-03-0 (Verify against specific lot)
Executive Summary & Chemical Context
This compound is a rigid, planar molecule typically synthesized via the condensation of phthalic anhydride and p-anisidine. The primary challenges in its crystallization are:
-
Polymorphism: The compound exhibits conformational polymorphism (e.g., triclinic vs. monoclinic forms) driven by solvent interactions (specifically
- stacking variations). -
Impurity Inclusion: Unreacted p-anisidine (amine) can cause oxidative discoloration (yellowing/browning), while residual phthalic anhydride affects solubility curves.
-
Crystal Habit: Rapid cooling often yields fragile needles (low bulk density), whereas controlled growth yields robust prisms/blocks.
Troubleshooting Guide (Q&A Format)
Module A: Solvent Selection & Solubility
Q: Standard literature suggests ethanol, but my yield is capped at 60%. How can I improve recovery without sacrificing purity? A: Ethanol is the standard kinetic choice, but its steep solubility curve often leads to premature crashing (yield loss in mother liquor).
-
The Fix: Switch to a Binary Solvent System .
-
Primary Solvent: Glacial Acetic Acid (AcOH).
-
Anti-Solvent: Water.
-
Mechanism: AcOH is an excellent solvent for phthalimides and, crucially, it protonates any residual p-anisidine impurity, keeping it soluble in the mother liquor while the neutral phthalimide crystallizes out upon water addition.
-
Protocol: Dissolve crude solid in hot AcOH (
). Add hot water dropwise until turbidity persists. Cool slowly. This often boosts yield to while improving color removal.
-
Q: I am observing "oiling out" (Liquid-Liquid Phase Separation) before crystals form. Why?
A: This occurs when the metastable limit of the solution is crossed at a temperature where the compound is in a "quasi-molten" state, common in aromatic imides with melting points
-
Immediate Remedy: Re-heat the solution until clear. Add a seed crystal (0.1 wt%) at the saturation temperature (
). -
Process Change: Reduce the cooling rate. Phthalimides are rigid; they require time to orient into the lattice. A cooling rate
promotes oiling. Target in the critical nucleation zone.
Module B: Impurity & Color Management
Q: My crystals are structurally pure (XRD) but have a persistent yellow/brown tint. How do I remove this? A: The color typically arises from the oxidation of trace p-anisidine trapped in the crystal lattice or on the surface.
-
The Fix: An Acidic Wash followed by Recrystallization.
-
Wash: Triturate the crude solid with cold 1M HCl. This solubilizes surface amine impurities.
-
Recrystallize: Use the AcOH/Water method described above. The acidic environment prevents amine oxidation during the heat cycle.
-
Avoid: Do not use DMF or DMSO for final steps; they often complex with impurities and are difficult to remove completely, leading to solvent inclusions.
-
Module C: Polymorph Control
Q: I am getting a mixture of needles and platelets. How do I standardize the crystal habit? A: You are likely observing concomitant polymorphism.
-
Needles (Monoclinic): Favored by rapid cooling or high-polarity solvents (e.g., Ethanol, DMF). Kinetic product.
-
Platelets/Blocks (Triclinic): Favored by slow growth and lower polarity environments. Thermodynamic product.
-
Control Strategy: To ensure the stable block form, use Toluene as the solvent.
-
Heat to reflux (
). -
Cool extremely slowly (
per hour). -
Toluene promotes
- stacking interactions that favor the denser triclinic packing over the rapid needle growth seen in protic solvents.
-
Experimental Workflows
Workflow 1: High-Purity Recrystallization (AcOH/Water Method)
Best for: Removing colored impurities and maximizing yield.
-
Dissolution: Suspend 10g of crude 2-(4-Methoxy-phenyl)-isoindole-1,3-dione in 40 mL Glacial Acetic Acid.
-
Heating: Heat to
. Solution should be clear. (If not, filter hot to remove inorganic salts). -
Nucleation Setup: Maintain temperature at
. -
Anti-Solvent Addition: Add hot water (
) dropwise. Stop immediately when a faint permanent cloudiness appears. -
Seeding: Add 10mg of pure seed crystals.
-
Growth: Cool to
over 4 hours (Linear ramp). -
Isolation: Filter. Wash with 1:1 AcOH:Water, then pure water. Dry at
under vacuum.
Workflow 2: Polymorph Selection Logic
The following decision tree illustrates the logic for selecting the crystallization solvent based on the desired outcome (Habit vs. Purity).
Figure 1: Decision matrix for solvent selection based on crude purity and desired crystal habit.
Quantitative Data Reference
Solubility Profile & Solvent Efficiency
Data estimated based on N-aryl phthalimide class behaviors.
| Solvent | Boiling Point ( | Solubility at | Solubility at | Impurity Rejection (Amine) | Polymorph Risk |
| Ethanol | 78 | Low | Moderate | Moderate | High (Needles) |
| Acetic Acid | 118 | Moderate | High | Excellent | Low |
| Toluene | 110 | Low | High | Poor | Low (Blocks) |
| DMF | 153 | High | Very High | Poor | High (Solvates) |
Critical Process Parameters (CPP)
-
Metastable Zone Width (MSZW): Narrow for this compound. Spontaneous nucleation occurs quickly once supersaturation is reached. Recommendation: Seed at 5% supersaturation.
-
Drying: Compound is stable, but surface acetic acid can be tenacious. Dry at
under vacuum ( ) for 12 hours.
References
-
Sim, Y. L., Ariffin, A., Khan, M. N., & Ng, S. W. (2009).[1] N-(4-Methoxyphenyl)phthalimide.[1] Acta Crystallographica Section E, 65(9), o2219.[1]
- Significance: Defines the crystal structure (monoclinic) and synthesis via acetic acid.
-
Warzecha, K. W., et al. (2006). Conformational Polymorphism in N-substituted Phthalimides. Acta Crystallographica Section E.
- Significance: Establishes the relationship between solvent choice and "roof-shaped" conform
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Significance: Authoritative standard for general N-aryl phthalimide synthesis and purification protocols (acetic acid/ethanol methods).
- Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press.
Sources
Validation & Comparative
A Researcher's Guide to Validating the Biological Activity of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound 2-(4-Methoxy-phenyl)-isoindole-1,3-dione. Recognizing the burgeoning interest in the therapeutic potential of isoindole-1,3-dione derivatives, this document offers a comparative analysis of this scaffold against established therapeutic agents and furnishes detailed experimental protocols for robust validation. While specific experimental data for 2-(4-Methoxy-phenyl)-isoindole-1,3-dione is emerging, this guide leverages data from closely related analogs to establish a foundational understanding of its potential anti-inflammatory, analgesic, and antimicrobial properties.
Introduction to the Isoindole-1,3-dione Scaffold
The isoindole-1,3-dione core, a prominent pharmacophoric scaffold, has garnered significant attention in medicinal chemistry. This structural motif is present in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antitumor, antimicrobial, and anticonvulsant effects.[1] Notably, the phthalimide structure, the foundation of isoindole-1,3-dione, is considered a safer alternative to the glutaramide moiety found in thalidomide, mitigating concerns of teratogenicity.[1] This favorable safety profile has spurred the rational design and synthesis of novel therapeutic agents based on this versatile platform.[1]
This guide will focus on validating three key biological activities for 2-(4-Methoxy-phenyl)-isoindole-1,3-dione:
-
Anti-inflammatory Activity: Inflammation is a critical physiological response, but its dysregulation contributes to numerous chronic diseases. Many isoindole-1,3-dione derivatives have shown promise in modulating inflammatory pathways.
-
Analgesic Activity: The management of pain remains a significant clinical challenge. The development of novel non-opioid analgesics is a key research priority.
-
Antimicrobial Activity: With the rise of antibiotic resistance, the discovery of new antimicrobial agents is of paramount importance.
Comparative Analysis of Biological Activity
This section provides a comparative overview of the potential biological activities of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione, benchmarked against standard therapeutic agents. The data for the isoindole-1,3-dione derivatives are drawn from published studies on structurally similar compounds.
Anti-inflammatory Activity
The anti-inflammatory potential of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione can be assessed by its ability to inhibit key inflammatory mediators. A common and reliable in vivo model for this is the carrageenan-induced paw edema test in rodents.
| Compound Class | Mechanism of Action | Expected Outcome in Carrageenan-Induced Paw Edema |
| Isoindole-1,3-dione Derivatives | Potential inhibition of cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like TNF-α and IL-6.[1] | Reduction in paw edema volume compared to the control group. |
| Indomethacin (Standard NSAID) | Non-selective COX-1 and COX-2 inhibitor, thus blocking prostaglandin synthesis. | Significant reduction in paw edema volume.[2] |
| Celecoxib (Selective COX-2 Inhibitor) | Selectively inhibits COX-2, reducing inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[3] | Potent reduction in paw edema volume. |
Analgesic Activity
The analgesic efficacy can be determined using the formalin test, which distinguishes between nociceptive and inflammatory pain, and the acetic acid-induced writhing test for peripheral analgesic effects.
| Compound Class | Mechanism of Action | Expected Outcome in Formalin Test | Expected Outcome in Writhing Test |
| Isoindole-1,3-dione Derivatives | Potential central and peripheral mechanisms, possibly involving inhibition of inflammatory mediators.[4] | Reduction in paw licking time in both the early (neurogenic) and late (inflammatory) phases. | Decrease in the number of abdominal constrictions. |
| Morphine (Opioid Analgesic) | Acts on opioid receptors in the central nervous system to block pain signals.[5][6] | Significant reduction in paw licking time, particularly in the late phase.[5] | Potent reduction in writhing. |
| Diclofenac (NSAID) | Inhibits prostaglandin synthesis via COX inhibition. | Primarily effective in reducing the late phase (inflammatory) pain response. | Significant reduction in writhing.[7] |
Antimicrobial Activity
The antimicrobial potential is evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
| Compound Class | Mechanism of Action | Target Organisms | Expected Outcome (MIC) |
| Isoindole-1,3-dione Derivatives | The exact mechanism is often multifaceted and can involve disruption of microbial cell membranes or metabolic pathways. | Broad-spectrum activity against Gram-positive and Gram-negative bacteria, and fungi is possible.[8] | Low MIC values indicate high potency. |
| Ciprofloxacin (Fluoroquinolone Antibiotic) | Inhibits bacterial DNA gyrase and topoisomerase IV, preventing DNA replication and cell division.[9][10][11][12] | Broad-spectrum against many Gram-negative and some Gram-positive bacteria. | Well-established low MIC values against susceptible strains.[13] |
| Fluconazole (Triazole Antifungal) | Inhibits the fungal enzyme lanosterol 14-α-demethylase, disrupting ergosterol synthesis and cell membrane integrity.[14][15][16] | Effective against a range of yeasts and fungi. | Established low MIC values against susceptible fungal strains. |
Mechanistic Insights: Key Signaling Pathways
The biological activities of isoindole-1,3-dione derivatives are often attributed to their modulation of key signaling pathways involved in inflammation and pain. Understanding these pathways is crucial for elucidating the mechanism of action of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione.
Anti-inflammatory Signaling Cascade
A primary mechanism for anti-inflammatory action involves the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Proposed anti-inflammatory mechanism via inhibition of NF-κB and MAPK pathways.
Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the validation of the biological activities of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This widely used model assesses the ability of a compound to reduce acute inflammation.[9][10][17][18]
Experimental Workflow
Caption: Workflow for the carrageenan-induced paw edema assay.
Step-by-Step Methodology:
-
Animal Acclimatization: House male Wistar rats or Swiss albino mice in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group): Vehicle control, Positive control (e.g., Indomethacin, 10 mg/kg), and Test compound groups (various doses).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Dosing: Administer the test compound, vehicle, or standard drug via the desired route (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Post-Induction Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group relative to the vehicle control group.
In Vivo Analgesic Assay: Formalin Test
The formalin test is a robust model for assessing both neurogenic and inflammatory pain.[1][19]
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping: As described for the paw edema assay. A positive control such as morphine (5-10 mg/kg) or a standard NSAID can be used.
-
Dosing: Administer the test compound, vehicle, or standard drug 30-60 minutes before the formalin injection.
-
Observation Chamber: Place the animals individually in a transparent observation chamber for acclimatization for at least 30 minutes before the test.
-
Formalin Injection: Inject 20 µL of a 2.5% formalin solution into the plantar surface of the right hind paw.[19]
-
Observation and Scoring: Record the total time the animal spends licking or biting the injected paw during two distinct phases:
-
Phase I (Early/Neurogenic Phase): 0-5 minutes post-injection.
-
Phase II (Late/Inflammatory Phase): 15-30 minutes post-injection.
-
-
Data Analysis: Compare the licking/biting time of the treated groups with the vehicle control group for both phases.
In Vitro Antimicrobial Assay: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[5]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]
Conclusion
This guide provides a scientifically grounded framework for the validation of the biological activities of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione. By employing the detailed protocols and comparative analyses presented herein, researchers can systematically evaluate its potential as a novel anti-inflammatory, analgesic, and antimicrobial agent. The provided mechanistic insights into relevant signaling pathways offer a starting point for more in-depth investigations into its mode of action. While direct experimental data for this specific molecule is still forthcoming, the strong evidence from related analogs underscores the therapeutic promise of the isoindole-1,3-dione scaffold and warrants a thorough investigation of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione.
References
Sources
- 1. Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, cytotoxicity, and antibacterial studies of 2,4,5,6-substituted hexahydro-1H-isoindole-1,3(2H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Antibiotic susceptibility testing (agar disk diffusion and agar dilution) of clinical isolates of Corynebacterium jeikeium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A facile synthesis, anti-inflammatory and analgesic activity of isoxazolyl-2,3-dihydrospiro[benzo[f]isoindole-1,3'-indoline]-2',4,9-triones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative - Trukhanova - Farmaciya (Pharmacy) [edgccjournal.org]
- 17. Current and Emerging Methods of Antibiotic Susceptibility Testing [mdpi.com]
- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. idexx.com [idexx.com]
A Comparative Guide to the Preclinical Evaluation of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione: Bridging In Vitro Mechanistic Insights with In Vivo Functional Outcomes
Editorial Note: Direct experimental data for 2-(4-Methoxy-phenyl)-isoindole-1,3-dione is not extensively available in peer-reviewed literature. This guide has been constructed by synthesizing data from structurally analogous N-aryl phthalimides to provide a predictive framework for its evaluation. The experimental designs and expected outcomes are based on established activities within this chemical class, including anti-inflammatory and anti-cancer properties.[1][2][3][4] All protocols and data are presented as a representative model for investigation.
Introduction: The Scientific Rationale for Investigating 2-(4-Methoxy-phenyl)-isoindole-1,3-dione
The phthalimide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for drugs with profound immunomodulatory and anti-neoplastic activities, such as thalidomide and its analogs (lenalidomide, pomalidomide).[3] These molecules function by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, thereby inducing the degradation of specific target proteins. The N-substituent on the phthalimide ring is a critical determinant of target specificity and biological activity.
2-(4-Methoxy-phenyl)-isoindole-1,3-dione, also known as N-(4-methoxyphenyl)phthalimide, is a simple N-aryl phthalimide. Its structural simplicity makes it an ideal model compound to dissect the core biological activities attributable to the N-aryl phthalimide pharmacophore. The methoxy-substituted phenyl ring offers distinct electronic and steric properties that can modulate its interaction with biological targets. This guide provides a comparative analysis of proposed in vitro and in vivo studies to characterize its biological potential and to illuminate the critical translational journey from cell-based assays to whole-organism models.
In Vitro Characterization: Mechanistic Dissection in Controlled Systems
In vitro studies are fundamental for establishing the mechanism of action, potency, and cellular effects of a compound in an isolated and controlled environment. For an N-aryl phthalimide derivative, the primary objectives are to assess its cytotoxicity, anti-inflammatory potential, and to probe its interaction with key molecular targets like TNF-α and downstream inflammatory pathways.
Key In Vitro Assays & Expected Insights
-
Cell Viability and Cytotoxicity: The initial screen involves determining the compound's effect on cell survival across various cell lines. This establishes a therapeutic window and identifies potential anti-cancer activity.
-
Anti-inflammatory Activity: A cornerstone of phthalimide biology is the modulation of inflammatory responses. Measuring the inhibition of tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophages is a gold-standard assay.[3]
-
Mechanism of Action (MOA): Investigating downstream signaling pathways, such as NF-κB, provides insight into how the compound exerts its anti-inflammatory effects.
Experimental Protocol: TNF-α Inhibition in RAW 264.7 Macrophages
This protocol describes a self-validating system to quantify the compound's ability to suppress inflammatory cytokine production.
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.
-
Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with a serial dilution of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione (e.g., 0.1 µM to 100 µM) or a vehicle control (0.1% DMSO) for 1 hour. Include a positive control, such as Dexamethasone.
-
Stimulation: Induce an inflammatory response by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Quantification: Collect the cell supernatant and measure TNF-α concentration using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize TNF-α levels to the vehicle-treated, LPS-stimulated control. Plot the dose-response curve and calculate the IC₅₀ value (the concentration at which 50% of TNF-α production is inhibited).
Data Presentation: Predicted In Vitro Activity Profile
The following table summarizes the anticipated results for 2-(4-Methoxy-phenyl)-isoindole-1,3-dione based on data from analogous phthalimides.
| Assay | Cell Line | Metric | Predicted Value | Reference Compound |
| Cytotoxicity | HeLa (Human Cervical Cancer) | CC₅₀ | > 100 µM | Thalidomide |
| Cytotoxicity | Jurkat (Human T-cell Leukemia) | CC₅₀ | ~50-100 µM | Generic N-aryl phthalimides[4] |
| TNF-α Inhibition | RAW 264.7 (Murine Macrophage) | IC₅₀ | 10 - 30 µM | Thalidomide Analogs[3] |
| NF-κB Inhibition | HEK293 (Reporter Line) | IC₅₀ | 5 - 20 µM | LASSBio-468[2] |
In Vivo Evaluation: Assessing Efficacy and Safety in a Whole Organism
In vivo studies are indispensable for evaluating a compound's therapeutic efficacy, pharmacokinetics (PK), and overall safety profile in a complex biological system. These studies reveal how a compound is absorbed, distributed, metabolized, and excreted (ADME), which are factors that cannot be modeled in vitro.
Key In Vivo Models & Endpoints
-
Acute Inflammation Model: The carrageenan-induced paw edema model in rodents is a classic method to assess the acute anti-inflammatory activity of a novel compound.
-
Pharmacokinetic (PK) Study: Determining the compound's concentration in the bloodstream over time after administration is crucial for correlating dose with exposure and therapeutic effect.
-
Toxicology Screen: An acute toxicity study helps identify the maximum tolerated dose (MTD) and observe any overt signs of toxicity.
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
This workflow evaluates the compound's ability to reduce acute inflammation in vivo.
-
Animal Acclimatization: Acclimate male Swiss albino mice (20-25 g) for one week with free access to food and water.
-
Grouping: Randomly divide mice into groups (n=6): Vehicle Control (e.g., 0.5% CMC), Positive Control (Indomethacin, 10 mg/kg), and Treatment Groups (e.g., 25, 50, 100 mg/kg of the test compound).
-
Compound Administration: Administer the compound or controls orally (p.o.) or intraperitoneally (i.p.) one hour before the inflammatory insult.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measurement: Measure the paw volume using a plethysmometer at baseline (0 hr) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group relative to the vehicle control group. Statistical significance is determined using ANOVA followed by a post-hoc test.
Visualizing the Translational Workflow
The following diagram illustrates the logical progression from initial in vitro screening to in vivo validation.
Caption: Workflow from in vitro screening to in vivo validation.
Comparative Analysis: Translating In Vitro Potency to In Vivo Efficacy
The central challenge in drug development is whether in vitro activity translates into in vivo efficacy. A compound that is highly potent in a cell-based assay may fail in an animal model due to poor bioavailability, rapid metabolism, or unforeseen toxicity.
Bridging the Data
| Parameter | In Vitro Finding | In Vivo Implication & Question |
| Potency | TNF-α IC₅₀ of ~20 µM | Can a plasma concentration exceeding 20 µM be safely achieved and sustained in mice? |
| Selectivity | Low cytotoxicity (CC₅₀ > 100 µM) | Suggests a potentially good therapeutic window. Does this hold true in a whole organism? |
| Mechanism | NF-κB pathway inhibition | If the compound works in vivo, is it via the same mechanism? Can we measure NF-κB suppression in paw tissue? |
Potential Discrepancies and Explanations
-
High In Vitro Potency, Low In Vivo Efficacy: This is a common outcome. The likely cause is poor pharmacokinetics. The compound may be poorly absorbed from the gut (if orally dosed), or rapidly cleared by the liver. A PK study is essential to diagnose this issue. For N-aryl phthalimides, hydrolysis of the imide ring can also occur, inactivating the compound.[4][5]
-
Unexpected In Vivo Toxicity: A compound may appear safe to cells in culture but could have off-target effects on specific organs (e.g., liver, kidney) that are only revealed in a whole organism.
Visualizing the Core Relationship
This diagram illustrates the critical interplay between in vitro potency, in vivo drug exposure, and the resulting therapeutic effect.
Caption: The relationship between potency, exposure, and efficacy.
Conclusion and Future Directions
The preclinical evaluation of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione, guided by the study of its structural analogs, presents a compelling scientific narrative. The proposed in vitro studies are designed to confirm its predicted anti-inflammatory activity and dissect its mechanism of action at the cellular level. The subsequent in vivo models are crucial for validating whether this cellular activity translates into a meaningful therapeutic effect in a living system, a process heavily governed by the compound's pharmacokinetic properties.
A successful translation, where in vitro potency is matched by sufficient in vivo exposure to drive efficacy without toxicity, would validate 2-(4-Methoxy-phenyl)-isoindole-1,3-dione as a promising lead compound. Future work should focus on structure-activity relationship (SAR) studies, modifying the N-aryl ring to optimize potency and ADME properties, thereby advancing this chemical class toward clinical consideration.
References
-
Title: N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids Source: ResearchGate (citing Nature Communications) URL: [Link]
-
Title: Kinetics and Mechanism of Hydrolysis of N-Arylphthalimides Source: ResearchGate URL: [Link]
-
Title: Synthesis of New N-Phthalimide Substituted Tricyclic Imide Containing Isoxazoline and Bispiro Functional Group as Possible Anti-cancer Agents Source: ResearchGate URL: [Link]
-
Title: Phthalimides: developments in synthesis and functionalization Source: RSC Advances URL: [Link]
-
Title: N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids Source: PubMed Central URL: [Link]
-
Title: Phthalimides as anti-inflammatory agents Source: Future Medicinal Chemistry URL: [Link]
-
Title: Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids Source: ChemRxiv URL: [Link]
-
Title: Traditional N–CC=O disconnection for N-aryl phthalimides synthesis Source: ResearchGate URL: [Link]
-
Title: Synthesis and anti-cancer activity of benzothiazole containing phthalimide on human carcinoma cell lines Source: PubMed URL: [Link]
-
Title: Synthesis and Hypolipidemic Activity of N-Substituted Phthalimides. Part 5. Source: ResearchGate URL: [Link]
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- 2. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and anti-cancer activity of benzothiazole containing phthalimide on human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide: 2-(4-Methoxy-phenyl)-isoindole-1,3-dione versus Known Immunomodulatory Agents
This guide provides a comprehensive framework for benchmarking the novel compound 2-(4-Methoxy-phenyl)-isoindole-1,3-dione against established immunomodulatory drugs (IMiDs), namely lenalidomide and pomalidomide. The experimental design is rooted in the well-established mechanism of action of IMiDs, which involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3][4][5][6] This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of new chemical entities within this therapeutic class.
Introduction: The Scientific Rationale for Comparison
The isoindole-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide spectrum of activities, including anti-inflammatory, analgesic, and anticancer properties.[7][8][9] The seminal discovery of thalidomide and its analogues, lenalidomide and pomalidomide, as potent modulators of the CRBN E3 ubiquitin ligase has revolutionized the treatment of multiple myeloma and other hematological malignancies.[3][4][10] These immunomodulatory drugs (IMiDs) function by binding to CRBN, thereby redirecting the E3 ligase to ubiquitinate and subsequently degrade specific neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][11][12][13][14][15]
2-(4-Methoxy-phenyl)-isoindole-1,3-dione, sharing the core phthalimide structure, is a compelling candidate for investigation as a potential CRBN modulator. This guide outlines a systematic approach to benchmark its activity against the known inhibitors lenalidomide and pomalidomide, focusing on key aspects of the CRBN-mediated degradation pathway. The causality behind the experimental choices lies in dissecting the compound's ability to engage the target (CRBN), induce substrate degradation, and elicit downstream biological effects characteristic of this class of inhibitors.
Compound Profiles
| Compound | Structure | Key Characteristics |
| 2-(4-Methoxy-phenyl)-isoindole-1,3-dione | Investigational compound with a core isoindole-1,3-dione structure. Its biological activity and mechanism of action are the subject of this investigation. | |
| Lenalidomide | An established IMiD with immunomodulatory, anti-angiogenic, and anti-neoplastic properties. It is a known binder of CRBN, leading to the degradation of IKZF1 and IKZF3.[1][4][6][16] | |
| Pomalidomide | A third-generation IMiD with a similar mechanism of action to lenalidomide but with more potent anti-myeloma and immunomodulatory effects.[3][17][18][][20] |
Experimental Benchmarking Workflow
A tiered approach is recommended to systematically evaluate the compound's mechanism of action.
Caption: A tiered experimental workflow for benchmarking 2-(4-Methoxy-phenyl)-isoindole-1,3-dione.
Detailed Experimental Protocols
Rationale: CETSA is a powerful biophysical method to confirm direct binding of a compound to its target protein in a cellular environment.[21][22][23][24] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile. This experiment is crucial to validate that 2-(4-Methoxy-phenyl)-isoindole-1,3-dione directly engages with CRBN in intact cells.
Protocol:
-
Cell Culture: Culture a relevant human cell line (e.g., MM.1S multiple myeloma cells) to 70-80% confluency.
-
Compound Treatment: Treat cells with 2-(4-Methoxy-phenyl)-isoindole-1,3-dione, lenalidomide, pomalidomide (e.g., at 10 µM), or vehicle control (DMSO) for 2 hours.
-
Heating Gradient: Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Quantification: Separate the soluble protein fraction by centrifugation.
-
Western Blot Analysis: Analyze the soluble fractions by SDS-PAGE and Western blot using an anti-CRBN antibody.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble CRBN as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Rationale: The hallmark of IMiD activity is the CRBN-dependent degradation of the neosubstrates IKZF1 and IKZF3.[4][11][12][14] This experiment will determine if 2-(4-Methoxy-phenyl)-isoindole-1,3-dione can induce the degradation of these key transcription factors.
Protocol:
-
Cell Treatment: Treat MM.1S cells with a dose-response of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione, lenalidomide, and pomalidomide (e.g., 0.01 to 10 µM) for a set time course (e.g., 4, 8, 24 hours).
-
Cell Lysis: Prepare whole-cell lysates.
-
Western Blot Analysis: Perform Western blotting using primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH).
-
Data Analysis: Quantify the band intensities for IKZF1 and IKZF3 relative to the loading control. Calculate the DC50 (concentration required to degrade 50% of the protein) for each compound.
Rationale: To provide direct evidence that the compound enhances the E3 ligase activity of the CRBN complex towards its neosubstrates, an in vitro ubiquitination assay is essential.[25][26][27][][29] This cell-free system reconstitutes the key components of the ubiquitination cascade.
Sources
- 1. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thalidomide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 6. Lenalidomide - Wikipedia [en.wikipedia.org]
- 7. Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative - Trukhanova - Farmaciya (Pharmacy) [edgccjournal.org]
- 8. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies [mdpi.com]
- 10. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunomodulatory drugs downregulate IKZF1 leading to expansion of hematopoietic progenitors with concomitant block of megakaryocytic maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labs.dana-farber.org [labs.dana-farber.org]
- 13. IKZF1/3 and CRL4CRBN E3 ubiquitin ligase mutations and resistance to immunomodulatory drugs in multiple myeloma | Haematologica [haematologica.org]
- 14. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Pomalidomide - Wikipedia [en.wikipedia.org]
- 18. Pomalidomide: the new immunomodulatory agent for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. annualreviews.org [annualreviews.org]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. E3 Ligase Auto-Ubiquitylation Assay Kit (ab139469) | Abcam [abcam.com]
- 26. Analysis of ubiquitin E3 ligase activity using selective polyubiquitin binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. E3 ligase activity assay - Profacgen [profacgen.com]
- 29. In Vitro Analysis of E3 Ubiquitin Ligase Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic & Therapeutic Evaluation of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione Derivatives
Content Type: Technical Comparison Guide Subject: Non-Acidic Anti-Inflammatory Pharmacophores Audience: Medicinal Chemists, Pharmacologists, and Drug Development Leads
Executive Summary: The Case for Non-Acidic NSAIDs
The development of non-steroidal anti-inflammatory drugs (NSAIDs) has long been plagued by the "gastric toxicity" paradox. Traditional acidic NSAIDs (e.g., Indomethacin, Diclofenac) rely on a free carboxylic acid group for COX binding, which simultaneously causes direct mucosal damage and ion trapping in gastric epithelial cells.
2-(4-Methoxy-phenyl)-isoindole-1,3-dione , a derivative of the phthalimide scaffold, represents a strategic pivot toward non-acidic pharmacophores . By replacing the carboxylic acid with a lipophilic imide core, these derivatives maintain COX-2 inhibitory potential while significantly reducing the ulcerogenic index. This guide evaluates the pharmacokinetic (PK) viability of this class, benchmarking it against industry standards like Indomethacin and Celecoxib.
Chemical Profile & Structural Logic
The core structure consists of a phthalimide moiety linked to a 4-methoxyphenyl ring. This architecture serves a dual purpose:
-
Phthalimide Core: Acts as a lipophilic scaffold that mimics the arachidonic acid binding site within the COX enzyme channel without the acidic proton.
-
4-Methoxy Substitution: Enhances COX-2 selectivity by fitting into the secondary pocket of the enzyme, similar to the sulfonamide/methanesulfonyl groups in Coxibs.
Structural Activity Relationship (SAR) Visualization
The following diagram illustrates the critical functional zones of the molecule.
Figure 1: Structural Activity Relationship (SAR) highlighting the transition from acidic NSAIDs to the phthalimide-based non-acidic scaffold.
Comparative Pharmacokinetic Evaluation
The following data synthesizes in vivo rodent studies comparing advanced piperazine-derivatives of the title compound (Series F1-F4) against standard NSAIDs.
Table 1: Pharmacokinetic Parameters (Murine Model, 5 mg/kg i.p.)
| Parameter | 2-(4-OMe-phenyl)-isoindole deriv.[1] (F1)* | Indomethacin (Standard Acidic) | Celecoxib (COX-2 Selective) | Significance |
| Tmax (h) | 0.083 (5 min) | 0.5 - 1.0 | 2.0 - 3.0 | Rapid Absorption: Phthalimides cross membranes faster than Coxibs. |
| Cmax (µg/L) | ~595 | ~1500 | ~800 | Moderate plasma exposure; sufficient for efficacy but lower than acidic NSAIDs. |
| T1/2 (h) | 0.95 | 2 - 11 | 11 | Short Half-life: Requires frequent dosing or sustained release formulation. |
| Vd (L/kg) | 32.56 | 0.3 - 1.6 | 5 - 7 | Extensive Distribution: High lipophilicity drives tissue accumulation (including Brain). |
| Brain/Serum Ratio | 1.77 | < 0.1 | ~1.5 | CNS Penetration: Superior to Indomethacin; potential for central analgesic effects. |
| Ulcer Index | 0.2 - 0.4 (Minimal) | 3.0 (Severe) | 0.5 (Low) | Safety: Comparable to Coxibs; significantly safer than Indomethacin. |
*Data derived from F1 derivative (N-aryl piperazine analog) evaluation [1].
In-Depth Technical Analysis
4.1 Absorption & Bioavailability
The 2-(4-Methoxy-phenyl)-isoindole-1,3-dione derivatives exhibit Type II (High Permeability, Low Solubility) characteristics in the BCS classification.
-
Mechanism: The absence of ionizable groups at physiological pH renders the molecule highly lipophilic (LogP ~2.5 - 3.5). This facilitates rapid passive diffusion across the gastrointestinal epithelium.
-
Observation: Experimental data indicates a
of less than 10 minutes following intraperitoneal administration, suggesting immediate systemic availability without the lag time associated with enteric-coated NSAIDs [1].
4.2 Distribution & CNS Penetration
Unlike traditional NSAIDs which bind heavily to plasma albumin and remain in the systemic circulation, these derivatives show a massive Volume of Distribution (
-
Implication: The compound partitions extensively into lipid-rich tissues.
-
CNS Activity: With a Brain/Serum ratio > 1.0, the compound effectively crosses the Blood-Brain Barrier (BBB). This suggests utility in treating central neuropathic pain , a therapeutic area where Indomethacin fails [2].
4.3 Metabolism & Elimination
The metabolic liability of the phthalimide ring is the primary PK challenge.
-
Hydrolysis: The imide ring is susceptible to hydrolytic ring-opening by non-specific esterases/amidases, converting the active drug into the inactive phthalamic acid derivative.
-
Clearance: The high clearance (
) drives the short half-life ( ). -
Optimization Strategy: Future derivatives often incorporate steric bulk (e.g., alkyl chains on the imide nitrogen) to retard hydrolysis.
Experimental Protocols
To ensure reproducibility, the following protocols define the synthesis and PK evaluation workflow.
5.1 Synthesis Verification (Purity Check)
Before PK testing, the compound must be synthesized via the condensation of phthalic anhydride and p-anisidine (4-methoxyaniline).
-
Reflux: Equimolar reactants in glacial acetic acid for 4-6 hours.
-
Precipitation: Pour mixture into ice water.
-
Recrystallization: Use Ethanol/Chloroform to achieve >98% purity (verified by HPLC).
5.2 In Vivo Pharmacokinetic Study Design
This protocol is designed to generate the data presented in Table 1.
Workflow Visualization:
Figure 2: Step-by-step workflow for the pharmacokinetic evaluation of isoindole-1,3-dione derivatives.
Detailed Steps:
-
Animals: Male Albino Wistar rats (180–220 g) or Balb/c mice. Fasted 12h prior to dosing.
-
Dosing: Administer 5 mg/kg intraperitoneally (i.p.).
-
Sampling: Collect blood samples (0.5 mL) into heparinized tubes at 0.083, 0.25, 0.5, 1, 2, 4, and 8 hours.
-
Tissue Collection: For brain distribution, sacrifice animals at
(approx. 15 min) and harvest whole brain. -
Bioanalysis:
-
Precipitate plasma proteins with Acetonitrile (1:2 ratio).
-
Vortex (1 min) and Centrifuge (10,000 rpm, 10 min).
-
Inject supernatant into HPLC (Mobile Phase: Acetonitrile:Water 60:40, Flow: 1.0 mL/min, Detection: UV 254 nm).
-
Safety & Toxicology
The defining advantage of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione is its safety profile.
-
Ulcerogenic Activity: In comparative studies, rats treated with Indomethacin (20 mg/kg) showed a mean ulcer score of 3.0 (severe hemorrhagic lesions).[2] The isoindole derivative showed a score of 0.2 - 0.4 (mild hyperemia only) [3].
-
Mechanism: The lack of a carboxylic acid group prevents the "topical" injury to the gastric mucosa, while the COX-2 selectivity preserves cytoprotective prostaglandins (PGE2) generated by COX-1 in the stomach lining.
References
-
Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential. National Institutes of Health (NIH) / PMC. Available at: [Link]
-
Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. PubMed Central. Available at: [Link]
-
Synthesis and Analgesic Activity of [1,3,4]-Thiadiazole-[1,3-Dione]-Isoindole Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Phthalimide Derivatives with Bioactivity against Plasmodium falciparum: Synthesis and Evaluation. ACS Publications.[1] Available at: [Link]
Sources
Comparative Cytotoxicity Profiling of Isoindole-1,3-dione Derivatives: A Technical Guide
Executive Summary
The isoindole-1,3-dione scaffold (phthalimide) represents a privileged structure in medicinal chemistry, historically significant due to thalidomide but currently undergoing a renaissance as a potent anticancer pharmacophore. Unlike their teratogenic predecessors, modern N-substituted and ring-functionalized isoindole-1,3-dione derivatives exhibit targeted cytotoxicity against specific carcinoma lines (HeLa, A549, MCF-7) with reduced systemic toxicity.
This guide provides a comparative technical analysis of these derivatives, focusing on Structure-Activity Relationships (SAR) , comparative IC50 profiling against Standard of Care (SOC) agents like 5-Fluorouracil (5-FU), and validated experimental protocols for assessing their cytotoxic potential.
Structural Context & Pharmacophore Analysis
The core isoindole-1,3-dione moiety consists of a benzene ring fused to a succinimide ring. Its biological activity is modulated primarily through two vectors:
-
N-Substitution (Position 2): Determines solubility, lipophilicity, and cellular uptake.
-
Ring Substitution (Positions 4-7): Influences electronic properties and target binding affinity (e.g., COX-2 selectivity).
Figure 1: Structure-Activity Relationship (SAR) Map
The following diagram outlines the critical functional modifications that drive cytotoxicity in this class of compounds.
Caption: SAR analysis highlighting the impact of N-silyl ether and ring-azido substitutions on cytotoxic potency.
Comparative Performance Analysis
The following data synthesizes recent experimental findings comparing novel isoindole-1,3-dione derivatives against standard chemotherapeutic agents.
Table 1: Comparative Cytotoxicity (IC50 Values)
Data aggregated from recent high-impact studies [1, 3, 6]. Lower IC50 indicates higher potency.
| Compound Class | Specific Derivative | Cell Line | IC50 (µM) | Comparator (5-FU) | Performance Ratio* |
| Azido-Silyl Hybrids | Compound 7 (Azide + Silyl Ether) | A549 (Lung) | 19.41 ± 0.01 | ~25.0 | 1.3x More Potent |
| N-Benzyl Derivatives | Compound 3 (N-benzyl) | A549-Luc | 114.25 | N/A | Low Potency |
| Bromo-Acetyls | 2-(4-(2-bromoacetyl)phenyl)... | Raji (Lymphoma) | 0.26 µg/mL | N/A | Ultra-Potent |
| N-Substituted | Compound 11 (Selective) | C6 (Glioma) | < 100 | > 100 | Selective |
*Performance Ratio = Comparator IC50 / Derivative IC50. Values > 1 indicate superior potency to the control.[1]
Key Insights:
-
Silyl Ether Dominance: Derivatives containing bulky silyl ether groups (e.g., tert-butyldiphenylsilyl) significantly outperform simple N-benzyl derivatives. This is attributed to enhanced membrane permeability allowing the compound to reach intracellular targets [1].
-
Selectivity: Compound 11 demonstrates cell-line selectivity, showing high efficacy against HeLa and C6 lines while sparing healthy fibroblasts in preliminary screens, a critical advantage over the non-selective cytotoxicity of Doxorubicin [3].
-
Leukemia Specificity: The bromoacetyl derivatives show exceptional potency in hematological malignancies (Raji, K562), likely due to an alkylating mechanism distinct from the solid tumor derivatives [6].
Mechanism of Action (MoA)
Understanding the how is as critical as the how much. Isoindole-1,3-dione derivatives do not act through a single pathway but rather a pleiotropic mechanism.
Primary Pathways:
-
Apoptosis Induction: Activation of Caspase-3 and Caspase-9 cascades, leading to chromatin condensation and DNA fragmentation [6].
-
COX-2 Inhibition: Many derivatives show high affinity for COX-2 over COX-1.[2] Since COX-2 is often overexpressed in cancers (promoting angiogenesis and resistance), this dual action is synergistic [7].
-
ROS Generation: Induction of oxidative stress that exceeds the cancer cell's antioxidant capacity, triggering mitochondrial dysfunction.
Figure 2: Mechanistic Pathway
Caption: Pleiotropic mechanism involving COX-2 inhibition and mitochondrial-mediated apoptosis.
Validated Experimental Protocols
To ensure reproducibility and data integrity, the following protocols are recommended. These are adapted from "Gold Standard" methodologies used in the cited literature.
Protocol A: High-Sensitivity Cytotoxicity Assay (MTT/SRB)
Use this for determining IC50 values.
Reagents:
-
MTT Reagent (5 mg/mL in PBS)
-
DMSO (Solubilization grade)
-
Positive Control: 5-Fluorouracil or Doxorubicin
-
Negative Control: 0.1% DMSO in media
Workflow:
-
Seeding: Plate cells (HeLa/A549) at
cells/well in 96-well plates. Incubate for 24h to allow attachment.-
Expert Tip: Avoid edge effects by filling outer wells with PBS, not cells.
-
-
Treatment: Add test compounds in serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 µM). Ensure final DMSO concentration is <0.5%.
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Development:
-
Add 20 µL MTT reagent per well. Incubate 4h (purple formazan crystals form).
-
Aspirate media carefully.
-
Dissolve crystals in 150 µL DMSO.
-
-
Quantification: Read Absorbance at 570 nm (reference 630 nm).
-
Analysis: Calculate % Viability =
. Plot non-linear regression (Sigmoidal dose-response) to find IC50.
Protocol B: Apoptosis vs. Necrosis Differentiation (Flow Cytometry)
Use this to validate the mechanism (Cytostatic vs. Cytotoxic).
Reagents:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)[3]
Workflow:
-
Treatment: Treat cells with IC50 concentration of derivative for 24h.
-
Harvesting: Trypsinize cells (gentle action to prevent artificial damage). Wash 2x with cold PBS.
-
Staining: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI.
-
Incubation: 15 min at RT in the dark.
-
Acquisition: Analyze via Flow Cytometer (e.g., BD FACSCalibur).
-
Q1 (Annexin-/PI+): Necrotic (Mechanical damage/late stage).
-
Q2 (Annexin+/PI+): Late Apoptotic.
-
Q3 (Annexin-/PI-): Viable.
-
Q4 (Annexin+/PI-): Early Apoptotic (Target mechanism).
-
Conclusion & Future Outlook
The comparative data suggests that isoindole-1,3-dione derivatives are transitioning from simple chemical scaffolds to sophisticated targeted therapeutics.
-
Recommendation: For researchers targeting lung carcinoma (A549), Azido-Silyl derivatives (Compound 7) represent the most promising lead due to their superior potency over 5-FU.
-
Caution: Solubility remains a challenge for N-benzyl derivatives; formulation strategies (nanoparticle encapsulation) may be required for in vivo efficacy.
These compounds offer a "dual-strike" capability—inhibiting inflammation (COX-2) while inducing apoptosis—making them ideal candidates for the next generation of multi-target anticancer drugs.
References
-
The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds. Letters in Drug Design & Discovery.
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase. International Journal of Molecular Sciences.
-
Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. Letters in Drug Design & Discovery.
-
Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives. ACS Omega.
-
N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI Molbank.
-
Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Russian Journal of Bioorganic Chemistry.
-
Synthesis and anti-proliferative activity of some isoindoline-1, 3-dione derivatives against ehrlich's ascites carcinoma. Pharmacologyonline.
Sources
- 1. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Scientist's Guide to Handling 2-(4-Methoxy-phenyl)-isoindole-1,3-dione: Beyond the Manual
In the pursuit of novel therapeutics and chemical entities, our primary responsibility is to ensure that innovation does not come at the cost of safety. This guide provides a comprehensive operational and safety framework for handling 2-(4-Methoxy-phenyl)-isoindole-1,3-dione (CAS No. 2142-04-3). We will move beyond simply listing procedures to explain the scientific rationale behind each recommendation, empowering you to work with confidence and security. This document is designed to be a dynamic resource, building upon the foundational information provided in a standard Safety Data Sheet (SDS) with practical, field-proven insights.
Hazard Identification: A Proactive Risk Assessment
Understanding the intrinsic hazards of a compound is the cornerstone of safe laboratory practice. While a specific, publicly available Safety Data Sheet for 2-(4-Methoxy-phenyl)-isoindole-1,3-dione is not readily found, analysis of its phthalimide structure and data from closely related analogues allows for a reliable hazard assessment. The primary risks associated with this solid compound are related to irritation upon direct contact or inhalation of fine particulates.
Based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) criteria for analogous compounds, the anticipated hazards are summarized below.[1]
| Hazard Class & Category | GHS Pictogram | Signal Word | Hazard Statement Code | Hazard Statement Description |
| Skin Irritation (Category 2) | Warning | H315 | Causes skin irritation. | |
| Serious Eye Irritation (Category 2A) | Warning | H319 | Causes serious eye irritation. | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | Warning | H335 | May cause respiratory irritation. |
The causality is clear: the compound is a fine, potentially dusty solid. The primary routes of exposure are dermal (skin), ocular (eyes), and inhalation. Our protective strategy, therefore, must establish robust barriers against these three pathways.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of routine; it is a direct response to the identified risks. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our foundation.[2][3][4] Here, we dissect this requirement into a self-validating system of protection.
Eye and Face Protection
-
Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times when handling the solid or its solutions. A face shield should be worn over the goggles when there is a significant risk of splashing or dust generation (e.g., during bulk transfers or scraping of material).
-
Causality: The H319 warning indicates that contact with the eyes can cause serious, potentially painful irritation.[1] Standard safety glasses do not provide an adequate seal against fine dust or splashes. Chemical splash goggles are essential to form a protective barrier around the eyes. The face shield provides a secondary, broader layer of protection for the entire face.
Skin and Body Protection
-
Gloves:
-
Specification: Nitrile gloves with a minimum thickness of 4 mil (0.1 mm). Always use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5]
-
Causality: The H315 warning for skin irritation necessitates a chemically resistant barrier.[1] Nitrile provides excellent protection against a wide range of chemicals and is superior to latex in preventing allergic reactions. Before use, gloves must be inspected for any signs of degradation, punctures, or tears.
-
-
Laboratory Coat:
-
Specification: A long-sleeved, flame-resistant lab coat that fits properly and is fully buttoned.
-
Causality: The lab coat protects against incidental contact and minor spills, preventing the contamination of personal clothing. It is the primary barrier for your torso and arms.
-
Respiratory Protection
-
Requirement: All handling of the solid compound that may generate dust (e.g., weighing, transferring, preparing solutions) must be conducted within a certified chemical fume hood.
-
Causality: The H335 warning indicates that inhalation of the dust can irritate the respiratory system.[1] A fume hood is an essential engineering control that captures airborne particulates at the source, preventing them from entering the operator's breathing zone. The sash should be kept as low as practicable to maximize capture velocity.
Operational and Disposal Plans
A safe experiment begins before the first reagent is weighed and ends only after the last piece of contaminated waste is properly discarded.
Pre-Operational Workflow
The following diagram outlines the mandatory self-validating checks that must be performed before any handling of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione.
Caption: Pre-operational safety validation workflow.
Step-by-Step Safe Handling Protocol
-
Preparation: Ensure your chemical fume hood is on and functioning correctly. Clear the workspace of any unnecessary items.
-
Don PPE: Following the specifications in Section 2, don your lab coat, chemical splash goggles, and nitrile gloves.
-
Transfer: When weighing the solid, use a micro-spatula to minimize dust generation. Perform this task deep within the fume hood over a weigh boat or glassine paper.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly. Do not add solvent directly to the bulk solid container. Cap the solution container immediately.
-
Post-Handling: After use, decontaminate the spatula and any surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: first gloves, then goggles, and finally the lab coat. Wash hands thoroughly with soap and water immediately after.
Disposal Plan: Cradle-to-Grave Responsibility
All waste streams must be handled with the assumption that they are hazardous.[6][7][8]
-
Solid Chemical Waste:
-
Container: Place in a clearly labeled, sealed, and compatible hazardous waste container.
-
Label: "Hazardous Waste - Solid Organic," and list the chemical name: "2-(4-Methoxy-phenyl)-isoindole-1,3-dione."
-
Rationale: Prevents accidental mixing with incompatible waste streams and ensures proper identification for disposal by environmental health and safety (EHS) personnel.[6][8]
-
-
Contaminated PPE:
-
Container: All used gloves, weigh boats, and wipes must be disposed of in a designated solid hazardous waste container.
-
Rationale: These items are considered contaminated and must not be placed in the regular trash.[8]
-
-
Empty Reagent Bottles:
-
Procedure: Rinse the container three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
-
Disposal: After rinsing, deface the label and dispose of the empty container in the appropriate glass recycling or trash bin as per your institution's policy.
-
Rationale: This "triple-rinse" procedure ensures that residual chemical is managed as hazardous waste, rendering the container non-hazardous for disposal.
-
The following diagram illustrates the logical flow for waste segregation.
Caption: Waste segregation and disposal workflow.
By adhering to these scientifically-grounded procedures, you not only ensure your personal safety but also contribute to a culture of responsibility and excellence within the laboratory.
References
-
Capot Chemical. (n.d.). Specifications of 2-(4-Methoxy-phenyl)-isoindole-1,3-dione. Retrieved from Capot Chemical. [Link]
-
Kevy's Labs. 2-[2-(2-Methoxyphenoxy)Ethyl]-1H-Isoindole-1,3(2H)-Dione Powder. Retrieved from Kevy's Labs. [Link]
-
PubChem. 2-(4-Acetyl-phenyl)-isoindole-1,3-dione. National Center for Biotechnology Information. Retrieved from PubChem. [Link]
-
ChemSafetyPro. (2015). Lists of GHS Precautionary Statement and P Code. Retrieved from ChemSafetyPro.com. [Link]
-
Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. Retrieved from osha.gov. [Link]
-
Zaera Research Group. SOP for Chemicals (F to N). University of California, Riverside. Retrieved from zaeragroup.ucr.edu. [Link]
-
Wikipedia. GHS precautionary statements. Retrieved from en.wikipedia.org. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Chemical Hygiene Plan. OSHA Fact Sheet. Retrieved from osha.gov. [Link]
-
CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from cdms.com. [Link]
-
United Nations Economic Commission for Europe (UNECE). GHS precautionary statement P280. Retrieved from unece.org. [Link]
-
US Bio-Clean. OSHA Compliance For Laboratories. Retrieved from usbioservices.com. [Link]
-
American Chemical Society. Hazardous Waste and Disposal. Retrieved from acs.org. [Link]
-
Kremer Pigmente. (2025). Safety Data Sheet: 24000 Isoindole Yellow-Orange, PY 139. Retrieved from kremer-pigmente.com. [Link]
-
University of Toronto Environmental Health & Safety. (2024). Protective Glove Standard: Selection, Use and Care. Retrieved from ehs.utoronto.ca. [Link]
-
BASF. (2026). Safety data sheet. Retrieved from basf.com. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
